molecular formula C9H12N2O2S B1376703 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine CAS No. 1339796-41-6

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Cat. No.: B1376703
CAS No.: 1339796-41-6
M. Wt: 212.27 g/mol
InChI Key: FEJPZDQGLGZHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJPZDQGLGZHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339796-41-6
Record name 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Physicochemical Landscape of N-Sulfonylated Dihydroindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-sulfonylated dihydroindoles represent a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of a sulfonyl group at the nitrogen atom of the dihydroindole core profoundly influences the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of these properties, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, conformational intricacies, electronic and steric effects, lipophilicity, and spectroscopic signatures of this important class of compounds. The causality behind experimental choices and the implications for rational drug design will be a central focus, providing actionable insights for the synthesis and optimization of novel N-sulfonylated dihydroindole-based therapeutics.

Introduction: The Significance of the N-Sulfonylated Dihydroindole Scaffold

The dihydroindole nucleus is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric elements. The introduction of a sulfonyl group onto the indole nitrogen, a process known as N-sulfonylation, serves as a powerful tool for fine-tuning the molecule's properties. This modification can significantly impact metabolic stability, receptor binding affinity, and membrane permeability.[3] The N-sulfonylated dihydroindole scaffold is a cornerstone in the development of drugs targeting a range of conditions, including cancer and neurodegenerative diseases.[3][4]

This guide will systematically dissect the key physicochemical properties of N-sulfonylated dihydroindoles, providing both theoretical understanding and practical experimental guidance.

Synthetic Strategies for N-Sulfonylated Dihydroindoles

The construction of the N-sulfonylated dihydroindole core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the direct N-sulfonylation of a pre-formed dihydroindole ring.

General Protocol for N-Sulfonylation of Dihydroindoles

This protocol describes a standard procedure for the synthesis of N-sulfonylated dihydroindoles from the corresponding dihydroindole and a sulfonyl chloride.

Experimental Protocol:

  • Dissolution: Dissolve the dihydroindole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents), to the solution at 0 °C. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture. The choice of sulfonyl chloride determines the nature of the R-group on the sulfonyl moiety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-sulfonylated dihydroindole.

G dihydroindole Dihydroindole reaction_mixture Reaction Mixture dihydroindole->reaction_mixture sulfonyl_chloride R-SO2Cl sulfonyl_chloride->reaction_mixture base Base (e.g., TEA) base->reaction_mixture solvent Aprotic Solvent (e.g., DCM) solvent->reaction_mixture product N-Sulfonylated Dihydroindole reaction_mixture->product N-Sulfonylation G cluster_0 Calibration cluster_1 Analysis Standard1 Standard 1 (Known LogP) HPLC RP-HPLC Standard1->HPLC Standard2 Standard 2 (Known LogP) Standard2->HPLC Standard3 Standard 3 (Known LogP) Standard3->HPLC TestCompound Test Compound TestCompound->HPLC RetentionTimes Retention Times HPLC->RetentionTimes CalibrationCurve Log k' vs. LogP Plot RetentionTimes->CalibrationCurve LogP_Value Determined LogP CalibrationCurve->LogP_Value

Sources

Unveiling the Therapeutic Landscape of Aminoindoline Sulfonamides: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of aminoindoline sulfonamides. As a class of compounds demonstrating significant therapeutic promise across oncology, infectious diseases, and neurodegenerative disorders, a deep understanding of their molecular interactions is paramount for advancing future drug discovery and development efforts. This document moves beyond a mere listing of targets to provide a nuanced understanding of the underlying mechanisms of action, downstream cellular consequences, and the experimental methodologies crucial for their investigation.

Part 1: The Expanding Target Space of Aminoindoline Sulfonamides

The versatility of the aminoindoline sulfonamide scaffold allows for its interaction with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This section will delve into the key therapeutic areas where these compounds have shown promise and detail their molecular targets.

Oncology: A Multi-pronged Attack on Cancer

Aminoindoline sulfonamides have emerged as a significant area of interest in oncology due to their ability to modulate multiple pathways crucial for cancer cell proliferation, survival, and metastasis.

A primary and well-established target of many sulfonamide-based anticancer agents are the carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is conducive to tumor growth, invasion, and resistance to therapy.[2]

  • Mechanism of Action: Aminoindoline sulfonamides, acting as potent inhibitors, bind to the zinc ion in the active site of CAs, disrupting their catalytic activity.[1] This leads to an increase in the extracellular pH of the tumor, creating a less favorable environment for cancer cell survival and proliferation.

  • Downstream Signaling Pathways: Inhibition of CA IX has been linked to the disruption of key signaling pathways involved in cancer progression, including the HIF-1, NF-κB, and STAT3 pathways.[3][4] This can lead to reduced expression of hypoxia-inducible genes, decreased inflammatory responses, and ultimately, the induction of apoptosis.[5][6] The pro-apoptotic effect is often mediated through the activation of caspases, such as caspase-3.[5]

The cell cycle is a tightly regulated process that is often dysregulated in cancer. Cyclin-dependent kinases are key regulators of cell cycle progression, making them attractive targets for cancer therapy. Certain aminoindoline sulfonamides have been investigated as inhibitors of CDKs.[7][8]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates, which are essential for cell cycle transitions. Inhibition of CDK4, for instance, can cause cell cycle arrest at the G1/S checkpoint.[7]

The discovery of the mechanism of action of indisulam, an aminoindoline sulfonamide, has unveiled a novel paradigm in targeted protein degradation. Indisulam acts as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39.[9]

  • Mechanism of Action: Indisulam facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[10][11] This targeted degradation of a key splicing factor disrupts RNA processing and leads to cancer cell death.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Some sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[12][13]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[14][15][16] This makes BTK a prime target for the treatment of B-cell malignancies.[10][14]

  • Mechanism of Action: Aminoindoline sulfonamide-based inhibitors of BTK can act as either irreversible or reversible inhibitors, targeting the kinase activity of BTK and thereby blocking downstream signaling.

  • Downstream Signaling Pathways: Inhibition of BTK disrupts the BCR signaling cascade, affecting downstream pathways involving PLCγ2, ERK, and NF-κB, which ultimately leads to decreased B-cell proliferation and survival.[10]

Infectious Diseases: Combating Microbial Resistance

The foundational therapeutic application of sulfonamides was in the treatment of bacterial infections. While resistance has emerged, the development of novel sulfonamide derivatives, including those with an aminoindoline scaffold, continues to be an area of active research.

The primary mechanism of action for traditional sulfonamide antibiotics is the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate biosynthesis pathway.[17]

  • Mechanism of Action: Sulfonamides act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids.

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is an essential enzyme in the lysine biosynthesis pathway of many bacteria, making it an attractive target for the development of new antibiotics. Indoline sulfonamides have been identified as inhibitors of DapE.[18]

  • Mechanism of Action: These compounds are thought to bind to the active site of DapE, with the sulfonamide group potentially acting as a zinc-binding group, thereby inhibiting its enzymatic activity.[18]

Neurodegenerative Diseases: A New Frontier

Emerging research suggests that aminoindoline sulfonamides may have therapeutic potential in neurodegenerative diseases, primarily by targeting the pathological aggregation of proteins that are hallmarks of these conditions.

The accumulation of amyloid-β (Aβ) plaques and α-synuclein-containing Lewy bodies are key pathological features of Alzheimer's and Parkinson's disease, respectively. Small molecules that can inhibit the aggregation of these proteins are of significant therapeutic interest.[19][20]

  • Mechanism of Action: The precise molecular mechanisms are still under investigation, but it is hypothesized that these compounds may interact with the amyloidogenic proteins, stabilizing their non-toxic monomeric forms or redirecting their aggregation towards non-toxic, off-pathway oligomers or amorphous aggregates.[20] This can be achieved by binding to specific regions of the amyloid proteins and altering their aggregation pathway.[20]

  • Modulation of Neuroinflammation: Neuroinflammation is a common feature of neurodegenerative disorders and contributes to neuronal damage.[21][22][23][24] Some compounds with anti-inflammatory properties have shown promise in preclinical models by reducing the production of pro-inflammatory mediators.[21][25] The potential of aminoindoline sulfonamides to modulate neuroinflammatory pathways is an area for future investigation.

Part 2: Quantitative Analysis of Target Engagement

The following table summarizes the inhibitory activities of representative aminoindoline sulfonamides and related compounds against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.

Compound Class/ExampleTargetAssay TypePotency (IC50/Ki)Reference
7-arylindoline-1-benzenesulfonamidesVarious human cancer cell linesAntiproliferative assay17–32 nM[12]
Indoline-5-sulfonamidesCarbonic Anhydrase IXEnzyme inhibition assayKi up to 132.8 nM[1]
Indoline-5-sulfonamidesCarbonic Anhydrase XIIEnzyme inhibition assayKi up to 41.3 nM[1]
Oxindole sulfonamide derivativesBruton's Tyrosine KinaseCytotoxicity assayIC50 values in the low µM range[26]
Indoline sulfonamide 9kDapEEnzyme inhibition assayIC50 of 86 µM[18]
Indoline sulfonamide 9nDapEEnzyme inhibition assayIC50 of 99 µM[18]

Part 3: Experimental Workflows for Target Identification and Validation

The identification and validation of biological targets are critical steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments used to characterize the interactions of aminoindoline sulfonamides with their targets.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a protein kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (aminoindoline sulfonamide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or DMSO (for control)

    • Recombinant VEGFR-2 kinase solution

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[27][28][29]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Test compound (aminoindoline sulfonamide)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specific time to allow for cell penetration and target engagement.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[9]

  • Separation of Soluble and Aggregated Proteins: After the heat challenge, cool the samples and centrifuge at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. A compound that binds to and stabilizes its target protein will result in a higher amount of the soluble protein at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to a higher temperature.[17][30][31][32]

Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro and to screen for inhibitors of this process.[33]

Materials:

  • Amyloid-β (Aβ) or α-synuclein peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound (aminoindoline sulfonamide)

  • 96-well black plate with a clear bottom

  • Plate reader with fluorescence detection

Procedure:

  • Peptide Preparation: Prepare a stock solution of the amyloid peptide according to the manufacturer's instructions. It is often necessary to first disaggregate any pre-existing oligomers or fibrils.

  • Reaction Setup: In a 96-well plate, add the following components:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • ThT solution (final concentration typically 10-20 µM)

    • Amyloid peptide to initiate aggregation

  • Incubation and Monitoring: Place the plate in a plate reader set to the appropriate temperature (e.g., 37°C) with intermittent shaking. Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[13][34][35]

  • Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is typically observed, representing the nucleation, elongation, and saturation phases of fibril formation. Inhibitors of aggregation will show a decrease in the maximum fluorescence intensity, a delay in the lag phase, or a reduction in the slope of the elongation phase compared to the control.[13][34][35]

Part 4: Visualizing Molecular Interactions and Workflows

Visual representations are essential for understanding complex biological processes. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 ERK ERK PLCG2->ERK NFkB NF-κB PLCG2->NFkB Proliferation B-Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Inhibitor Aminoindoline Sulfonamide Inhibitor Inhibitor->BTK

Figure 1: Simplified schematic of the Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cells and its inhibition by aminoindoline sulfonamides.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with compound or vehicle B 2. Lyse cells A->B C 3. Heat challenge (temperature gradient) B->C D 4. Centrifuge to separate soluble & aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot D->E F 6. Quantify and plot 'melting curve' E->F

Figure 2: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for determining target engagement.

References

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]

  • Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology. [Link]

  • Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. (2012). PMC. [Link]

  • Anti‐Neuroinflammation Activity of Essential Oils and Fatty Acids. (2024). PMC. [Link]

  • Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs. PubMed Central. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). NIH. [Link]

  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. (2001). PubMed. [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. (2015). PMC. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. (2020). PLOS One. [Link]

  • Inhibition of Aβ16–22 Peptide Aggregation by Small Molecules and Their Permeation through POPC Lipid Bilayer: Insight from Molecular Dynamics Simulation Study. (2022). Journal of Chemical Information and Modeling. [Link]

  • Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. (2013). MedChemComm. [Link]

  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. (2023). PMC. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

  • The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer's Disease: Mechanisms and Therapeutic Potential. MDPI. [Link]

  • Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. (2021). PubMed. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • Bruton tyrosine kinase inhibitors in B-cell lymphoma: beyond the antitumour effect. (2022). echaematologica. [Link]

  • Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. (2024). ResearchGate. [Link]

  • Bleeding by Bruton Tyrosine Kinase-Inhibitors: Dependency on Drug Type and Disease. (2021). MDPI. [Link]

  • Neuroinflammation and Its Modulation by Flavonoids. (2007). PubMed. [Link]

  • The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. CORE. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. [Link]

  • Functional analysis of cyclin-dependent kinase inhibitors of Arabidopsis. (2000). PubMed. [Link]

  • Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. (2020). PMC. [Link]

  • Mechanisms for the inhibition of amyloid aggregation by small ligands. (2017). Portland Press. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2021). MDPI. [Link]

  • Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
  • Role of Bruton's tyrosine kinase in B cells and malignancies. (2018). ResearchGate. [Link]

  • Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. (2021). Utrecht University. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

  • Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. (2021). MDPI. [Link]

  • IC 50 values were collected from data provided in Cortellis Drug Discovery Intelligence. Cortellis Drug Discovery Intelligence.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

  • Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. (2022). PubMed. [Link]

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. (2023). ChemRxiv. [Link]

  • Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. (2023). OAE Publishing Inc.. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. (2024). MDPI. [Link]

  • Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. (2020). NIH. [Link]

  • A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies. (2021). PMC. [Link]

  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. (2020). Protocols.io. [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. ScienceDirect. [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. (2020). PMC. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012). PMC. [Link]

Sources

structure-activity relationship of 4-aminoindoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aminoindoline Derivatives for Drug Discovery Professionals

Foreword

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, the 4-aminoindoline moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of diseases, from infectious diseases to cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminoindoline derivatives. By synthesizing key findings from published research, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these compounds and accelerate the design of next-generation therapeutic agents. We will delve into the nuanced effects of structural modifications on biological activity, drawing parallels from closely related scaffolds like 4-aminoquinolines and 4-aminoquinazolines where direct 4-aminoindoline data is nascent, to provide a holistic and forward-looking perspective.

The 4-Aminoindoline Scaffold: A Versatile Core in Medicinal Chemistry

The 4-aminoindoline scaffold is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with an amino group at the C4 position of the benzene ring. This arrangement provides a rigid framework with a key hydrogen bond donor and a site for diverse substitutions, making it an attractive starting point for library synthesis and lead optimization. The indole scaffold, from which indoline is derived, is a common feature in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The saturation of the 2,3-double bond to form indoline alters the geometry and electronic properties of the core, offering a distinct profile for molecular interactions.

Key Structural Hotspots and Their Impact on Biological Activity

The biological activity of 4-aminoindoline derivatives can be finely tuned by strategic modifications at several key positions of the scaffold. The following sections dissect the SAR at these "hotspots," drawing on available literature for 4-aminoindolines and related heterocyclic systems.

The C4-Amino Group: The Linchpin of Activity

The amino group at the C4 position is a critical determinant of the biological activity in many classes of compounds built on similar scaffolds. For instance, in the well-studied 4-aminoquinoline class of antimalarial drugs, this amino group is essential for their mechanism of action[3][4]. While direct and extensive SAR studies on the C4-amino group of 4-aminoindolines are still emerging, we can infer its importance from related structures.

Modification of this primary amine to secondary or tertiary amines, or its replacement with other functional groups, can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the amino group on the phenyl ring was found to be a crucial pharmacophore for anti-inflammatory activity; its replacement with a nitro group led to a reduction in activity[5]. This highlights the importance of the hydrogen bonding capacity and electronic nature of the amino substituent.

The Indoline Nitrogen (N1): Modulator of Physicochemical Properties

The nitrogen atom of the indoline ring (N1) presents a key site for substitution that can significantly influence the molecule's overall properties. Alkylation, acylation, or sulfonylation at this position can impact:

  • Lipophilicity: The addition of alkyl or aryl groups can increase the compound's lipophilicity, which may affect cell permeability and plasma protein binding.

  • Conformation: Bulky substituents at N1 can induce conformational changes that may be advantageous or detrimental to binding with the biological target.

  • Metabolic Stability: Modification at N1 can block potential sites of metabolism, thereby improving the compound's half-life.

In a study of 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors, the side chain attached to the indoline nitrogen was found to be critical for potent inhibitory activity. Specifically, the presence of a nitrogen atom in this side chain that could interact with amino acid residues of the PD-L1 protein was demonstrated to be a key factor for high potency[6].

The Aromatic Ring (C5, C6, C7): Fine-Tuning Selectivity and Potency

Substitution on the benzene portion of the indoline scaffold offers a powerful means to modulate the electronic properties, steric profile, and overall pharmacology of the molecule.

  • Electron-Withdrawing vs. Electron-Donating Groups: In the context of 4-aminoquinolines, electron-withdrawing groups at the 7-position (analogous to the 6- or 7-position of indoline) have been shown to be essential for high antimalarial potency[3][7]. These groups can influence the pKa of the heterocyclic nitrogen and the side chain amino group, which in turn affects drug accumulation in the parasite's food vacuole[7]. Similar principles may apply to 4-aminoindoline derivatives, where substituents on the aromatic ring can modulate the basicity of the C4-amino group and the indoline nitrogen.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to improve metabolic stability. The position and nature of the halogen can have a profound impact on activity.

  • Bulky Substituents: The incorporation of larger groups can provide additional van der Waals interactions with the target protein, potentially increasing potency. However, steric hindrance can also abolish activity if the substituent clashes with the binding site.

Case Study: 4-Phenylindoline Derivatives as PD-1/PD-L1 Inhibitors

A notable example of SAR exploration in this class comes from the development of 4-phenylindoline derivatives as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy[6].

CompoundR Group (at N1)IC50 (nM)
A20 (2-(dimethylamino)ethyl)17
A22 (2-(pyrrolidin-1-yl)ethyl)12
ReferenceNo N1 substituent>1000
Data synthesized from a study on 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors[6].

The SAR from this study concluded that the N-atom in the side chain of the indoline fragment could interact with amino acid residues of the PD-L1 protein, leading to potent inhibitory activity[6]. This underscores the critical role of the N1 substituent in establishing key binding interactions.

Experimental Protocols for SAR Studies

A robust SAR campaign for 4-aminoindoline derivatives necessitates well-defined synthetic routes and reliable biological assays.

General Synthetic Strategy

The synthesis of a library of 4-aminoindoline derivatives typically begins with a commercially available or readily synthesized 4-nitroindoline.

Step-by-Step Methodology:

  • Reduction of the Nitro Group: The 4-nitroindoline is reduced to 4-aminoindoline. Common reducing agents include SnCl2/HCl, H2/Pd-C, or iron powder in acetic acid.

  • N1-Substitution (Optional): The resulting 4-aminoindoline can be N-substituted via standard alkylation or acylation reactions. The amino group may require protection (e.g., as a Boc carbamate) prior to N1-functionalization.

  • C4-Amino Group Derivatization: The 4-amino group can be modified through various reactions such as reductive amination, amide coupling, or sulfonamide formation.

  • Aromatic Ring Substitution: Derivatives with substitutions on the aromatic ring can be accessed by starting with appropriately substituted indoles or indolines.

G cluster_0 Core Synthesis cluster_1 Diversification 4-Nitroindoline 4-Nitroindoline 4-Aminoindoline 4-Aminoindoline 4-Nitroindoline->4-Aminoindoline Reduction N1-Substituted-4-aminoindoline N1-Substituted-4-aminoindoline 4-Aminoindoline->N1-Substituted-4-aminoindoline N-Alkylation/ Acylation C4-Amide/Sulfonamide Derivatives C4-Amide/Sulfonamide Derivatives 4-Aminoindoline->C4-Amide/Sulfonamide Derivatives Amide Coupling/ Sulfonylation Final Derivatives Final Derivatives N1-Substituted-4-aminoindoline->Final Derivatives Further C4 Modification C4-Amide/Sulfonamide Derivatives->Final Derivatives Further N1 Modification

Caption: General synthetic workflow for 4-aminoindoline derivatives.

Biological Evaluation Workflow

The choice of biological assays is dictated by the therapeutic target of interest. A generalized workflow is presented below.

G Synthesized\nLibrary Synthesized Library Primary Screening Primary Screening Synthesized\nLibrary->Primary Screening Target-based or Phenotypic Assay Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response\n(IC50/EC50 Determination) Dose-Response (IC50/EC50 Determination) Hit Identification->Dose-Response\n(IC50/EC50 Determination) Lead Generation Lead Generation Dose-Response\n(IC50/EC50 Determination)->Lead Generation Secondary Assays\n(Selectivity, MoA) Secondary Assays (Selectivity, MoA) Lead Generation->Secondary Assays\n(Selectivity, MoA) In Vitro ADME\n(Solubility, Permeability,\nMetabolic Stability) In Vitro ADME (Solubility, Permeability, Metabolic Stability) Secondary Assays\n(Selectivity, MoA)->In Vitro ADME\n(Solubility, Permeability,\nMetabolic Stability) In Vivo PK/PD\n& Efficacy Studies In Vivo PK/PD & Efficacy Studies In Vitro ADME\n(Solubility, Permeability,\nMetabolic Stability)->In Vivo PK/PD\n& Efficacy Studies Lead Optimization

Caption: Workflow for the biological evaluation of 4-aminoindoline derivatives.

Future Directions and Unanswered Questions

The exploration of the SAR of 4-aminoindoline derivatives is an active and promising area of research. Several key questions remain to be addressed:

  • Target promiscuity vs. selectivity: To what extent can substitutions on the indoline scaffold be used to dial in selectivity for a specific biological target (e.g., a particular kinase or receptor subtype)?

  • Chirality: For derivatives with stereocenters, what is the impact of stereochemistry on biological activity? Many potent biological molecules are single enantiomers[8].

  • Bioisosteric replacements: Can the indoline core be effectively replaced with other bicyclic scaffolds to improve properties while retaining activity?

  • Drug-likeness and ADMET properties: How can the scaffold be modified to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for clinical development?

Conclusion

The 4-aminoindoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and iterative approach to exploring the structure-activity relationships at the key positions of this core is paramount for successful drug discovery campaigns. By leveraging the insights from related heterocyclic systems and employing modern synthetic and screening technologies, the full potential of 4-aminoindoline derivatives can be unlocked, paving the way for new and effective treatments for a multitude of diseases.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. NIH. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

  • Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101. ResearchGate. [Link]

  • Synthesis and biological activities of some indoline derivatives. ResearchGate. [Link]

  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. PubMed. [Link]

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. NIH. [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed. [Link]

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. [Link]

  • (PDF) Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. ResearchGate. [Link]

Sources

The Methanesulfonyl Moiety: A Strategic Anchor for Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methanesulfonyl group (


, often referred to as the methylsulfone) is more than a mere solubilizing appendage; it is a precision tool in modern ligand design. Unlike planar carbonyls or proton-donating sulfonamides, the methylsulfone offers a unique tetrahedral geometry combined with a strong, dual-point hydrogen bond acceptor (HBA) capability.

This guide analyzes the methylsulfone’s role as a "selectivity anchor," particularly in exploiting side pockets of enzymes like COX-2.[1] We will dissect its physicochemical profile, its mechanistic binding mode, and provide a rigorous, self-validating experimental protocol for confirming its contribution to receptor affinity.

Part 1: Physicochemical Architecture

Electronic and Geometric Distinctiveness

The efficacy of the methanesulfonyl group stems from its divergence from the carbonyl bioisosteres it often replaces.

  • Tetrahedral Geometry: Unlike the planar

    
     hybridized carbonyl (
    
    
    
    ), the sulfur atom in the sulfone is roughly tetrahedral (
    
    
    -like). This 3D dimensionality allows the two oxygen atoms to project into space at angles (~120°) that can simultaneously satisfy multiple hydrogen bond donors (e.g., the guanidinium group of Arginine) while the methyl group projects into a hydrophobic sub-pocket.
  • Dipole Moment: The sulfone group possesses a strong dipole moment (~4.5 D), significantly higher than a ketone (~2.8 D). This enhances long-range electrostatic steering toward polar binding pockets.

  • Hydrogen Bond Acceptor (HBA) Strength: While sulfones are generally weaker HBAs than amides, they are unique in their ability to form bifurcated hydrogen bonds . The two oxygens can act as a "clamp" for bidentate donors.

The Metabolic Advantage

The methylsulfone is chemically inert to hydrolysis, unlike esters or amides. It resists oxidative metabolism (being already highly oxidized), making it a robust pharmacophore for oral bioavailability.

PropertyCarbonyl (

)
Sulfonamide (

)
Methylsulfone (

)
Geometry PlanarTetrahedralTetrahedral
H-Bonding Acceptor onlyDonor + AcceptorAcceptor only
pKa NeutralAcidic (~10)Neutral
Metabolic Risk Hydrolysis/ReductionGlucuronidationHigh Stability

Part 2: Mechanistic Role in Binding (The COX-2 Paradigm)

The definitive case study for the methanesulfonyl group is the selective inhibition of Cyclooxygenase-2 (COX-2). Drugs like Etoricoxib (Arcoxia) utilize this moiety to achieve >100-fold selectivity over COX-1.

The Selectivity Filter

The COX active site contains a hydrophobic channel. The critical difference lies at residue 523:

  • COX-1: Contains Ile523 .[1] The bulky isoleucine side chain blocks access to a hydrophilic side pocket.

  • COX-2: Contains Val523 .[1] The smaller valine opens a "gate" to this side pocket.

The Methylsulfone Anchor

The methanesulfonyl group of Etoricoxib inserts into this COX-2 specific side pocket.

  • H-Bonding: The sulfone oxygens form a hydrogen bond network with Arg120 and Tyr355 at the constriction site.

  • Steric Fit: The methyl group (

    
    ) of the methanesulfonyl moiety occupies the hydrophobic volume created by the Val523 mutation.
    
  • Discrimination: In COX-1, the Ile523 steric bulk physically prevents the methylsulfone from entering deep enough to engage Arg120, thereby reducing affinity.

COX2_Selectivity Ligand Ligand (Methylsulfone) Gate_COX1 COX-1 Gate (Ile523) Bulky Side Chain Ligand->Gate_COX1 Attempts Entry Gate_COX2 COX-2 Gate (Val523) Smaller Side Chain Ligand->Gate_COX2 Attempts Entry Clash Steric Clash (Low Affinity) Gate_COX1->Clash Blocked by Ile523 Pocket Selectivity Pocket (Arg120 / Tyr355) Gate_COX2->Pocket Access Granted Binding High Affinity Binding (Stable Complex) Pocket->Binding H-Bond Formation (Sulfone O ... Arg120 NH)

Figure 1: The logic gate mechanism of COX-2 selectivity. The methylsulfone acts as the key that only fits the COX-2 lock due to the Val523 clearance.

Part 3: Experimental Validation Protocol

As a scientist, you cannot assume the methylsulfone is binding as predicted. You must validate it. The following protocol outlines a "Self-Validating System" to confirm the specific contribution of the


 group.
Workflow Overview

We employ a "Triangulation Strategy" combining chemical modification, thermodynamics, and structural biology.

Validation_Protocol cluster_Analogs Analog Set Step1 1. Chemical Probe Synthesis Step2 2. Thermodynamic Profiling (ITC) Step1->Step2 Compare Analogs Step3 3. Mutagenesis Validation Step2->Step3 If Enthalpy Driven A Sulfone (-SO2Me) B Sulfide (-SMe) C Ethyl (-Et)

Figure 2: Triangulation strategy for validating the pharmacophoric role of the methanesulfonyl group.

Step-by-Step Methodology
Phase 1: The "Matched Molecular Pair" Synthesis

To isolate the effect of the sulfone, synthesize three variants:

  • Target (

    
    ):  The active compound.
    
  • Hydrophobic Null (

    
    ):  Replaces the sulfone with an ethyl group. This maintains steric volume but removes H-bonding capability.
    
  • Electronic Null (

    
    ):  The thioether. It has similar geometry but lacks the H-bond accepting oxygens.
    
Phase 2: Isothermal Titration Calorimetry (ITC)

Use ITC to determine the thermodynamic signature. A specific H-bond interaction is typically enthalpically driven .

  • Protocol:

    • Prepare Protein (e.g., COX-2 catalytic domain) at 20 µM in buffer (50 mM Tris, pH 8.0, 150 mM NaCl). Note: Avoid phosphate buffers if probing Arg residues to prevent ion pairing interference.

    • Titrate Ligand (200 µM) into the cell.

    • Analysis:

      • If

        
         (Enthalpy) is significantly more negative for the Sulfone compared to the Ethyl analog, this confirms the formation of specific H-bonds (exothermic).
        
      • If the affinity gain is purely entropic (

        
        ), the group may be functioning only by displacing water from a hydrophobic pocket, not by specific anchoring.
        
Phase 3: Site-Directed Mutagenesis (The "Knock-Out")

Confirm the specific residue partner (e.g., Arg120).

  • Protocol:

    • Generate a mutant receptor: Arg120Ala (removes the H-bond donor).

    • Perform binding assays (SPR or Radioligand) with the Methylsulfone ligand on both Wild Type (WT) and Mutant.

    • Success Criteria:

      • WT:

        
        
        
      • Mutant:

        
        
        
      • Crucial Check: The Ethyl analog (hydrophobic null) should show similar (low) affinity for both WT and Mutant, proving the mutation specifically disrupted the Sulfone-Arg interaction, not the global protein fold.

References

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? Pharmacokinetic Optimization in Drug Research. 2[3][4]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2.[5] Journal of Pharmacology and Experimental Therapeutics. 5

  • Sae-Tang, D., et al. (2009). Roles of key residues specific to cyclooxygenase II: An ONIOM study. Journal of Molecular Modeling. 1

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 6[3]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Modeling of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine, a molecule of interest in medicinal chemistry due to its structural motifs—a dihydroindole core and a sulfonamide group—which are prevalent in various bioactive compounds. As direct experimental data on this specific molecule is sparse, this document outlines a robust, first-principles-based computational workflow. By leveraging Density Functional Theory (DFT) for electronic property elucidation, Molecular Dynamics (MD) for conformational and solvation analysis, and Molecular Docking to probe potential bioactivity, we establish a self-validating system for its complete in-silico characterization. This guide is designed not merely as a set of instructions, but as a narrative of scientific reasoning, explaining the causality behind each methodological choice to empower researchers in their drug discovery and development endeavors.

Introduction: The Rationale for Theoretical Modeling

The compound 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine presents a compelling case for theoretical investigation. The 2,3-dihydroindole (indoline) scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with neuroprotective and antioxidant properties.[1] The addition of a methanesulfonyl group introduces a sulfonamide moiety, a critical pharmacophore in a wide array of therapeutics. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, along with its impact on the molecule's electronic and pharmacokinetic properties, makes its characterization essential.

Given the nascent stage of research on this particular molecule, theoretical modeling offers a powerful, cost-effective, and rapid pathway to understanding its fundamental physicochemical properties, conformational landscape, and potential for biological interactions. This in-silico approach allows us to build a foundational dataset that can guide future experimental work, including synthesis, crystallization, and biological screening.

Quantum Mechanical Characterization: Unveiling Electronic Identity

The first step in understanding a molecule's behavior is to probe its electronic structure. Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency for this purpose. Our objective here is to determine the molecule's most stable three-dimensional geometry and to derive a suite of electronic descriptors that govern its reactivity and intermolecular interactions.

Causality of Method Selection: Why B3LYP/6-311++G(d,p)?

For molecules containing second-row elements like sulfur, the choice of functional and basis set is critical. We select the B3LYP functional due to its well-documented success in describing the geometries and electronic properties of a wide range of organic molecules, including sulfonamides.[2][3][4] To accurately model the diffuse nature of electron density around the electronegative oxygen and nitrogen atoms, and to account for polarization effects on the sulfur atom, we employ the 6-311++G(d,p) basis set . The ++ indicates the inclusion of diffuse functions on all atoms, while (d,p) adds polarization functions, which are crucial for describing the non-spherical electron distribution in bonding environments.[3]

Experimental Protocol: DFT Calculations

Objective: To obtain the optimized geometry, vibrational frequencies, and key electronic properties of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Input Structure Generation:

    • Construct the 3D structure of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify tight convergence criteria to ensure a true energy minimum is found.

    • Run the calculation. The output will provide the coordinates of the optimized structure.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation Check: Confirm that the calculation yields no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a true minimum, and requires further optimization.

  • Electronic Property Calculation:

    • From the output of the frequency calculation, extract key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, revealing regions of positive (electrophilic) and negative (nucleophilic) potential.[5][6]

Data Presentation and Interpretation

The results of the DFT calculations should be summarized for clarity.

PropertyCalculated ValueSignificance
Total Energy Value in HartreesProvides the electronic energy of the optimized structure.
Dipole Moment Value in DebyeIndicates the molecule's overall polarity.
HOMO Energy Value in eVRelates to the molecule's ability to donate electrons.[7][8]
LUMO Energy Value in eVRelates to the molecule's ability to accept electrons.[7][8]
HOMO-LUMO Gap Value in eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[7][9][10]

Molecular Electrostatic Potential (MEP) Map Interpretation: The MEP map is crucial for understanding non-covalent interactions. For 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine, we anticipate strong negative potential (red/yellow) around the sulfonyl oxygens and the lone pair of the amino group's nitrogen, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) are expected around the amine hydrogens and the N-H of the dihydroindole ring, highlighting them as potential hydrogen bond donors.[5][11]

Molecular Dynamics Simulation: Capturing Conformational Dynamics

While DFT provides a static, gas-phase picture of the molecule at 0 K, its behavior in a biological environment (i.e., in solution at physiological temperature) is dynamic. Molecular Dynamics (MD) simulations allow us to model the atomistic movements over time, providing insights into conformational flexibility and interactions with the solvent.

Causality of Method Selection: Why CHARMM General Force Field (CGenFF)?

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—a set of parameters that define the potential energy of the system. For novel, drug-like molecules, the CHARMM General Force Field (CGenFF) is an excellent choice.[12] It is specifically designed for compatibility with the broader CHARMM force fields used for proteins and nucleic acids, which is critical for future protein-ligand simulation studies. Importantly, CGenFF has been explicitly extended to include parameters for sulfonyl-containing compounds, providing a validated and robust starting point for our molecule.[12]

Experimental Protocol: MD Simulation

Objective: To assess the conformational stability and solvation of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine in an aqueous environment.

Software: GROMACS, AMBER, or NAMD, coupled with the CHARMM force field.

Step-by-Step Methodology:

  • Parameterization:

    • Submit the optimized structure (from DFT) to a parameterization server (e.g., the CGenFF server). This will assign atom types, charges, and initial bonded and non-bonded parameters by analogy to existing CGenFF parameters.[13]

    • Self-Validation Check: The server will provide a "penalty score" for any parameters that are assigned by analogy with low confidence. High penalty scores indicate that these parameters may need to be refined by fitting to quantum mechanical data, a process detailed in the CGenFF literature.[12][14] For the purpose of this guide, we assume low penalty scores.

  • System Setup:

    • Place the parameterized molecule in the center of a cubic simulation box.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[15]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule carries a net charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes between the molecule and the solvent.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.[15]

    • Equilibrate the system's pressure under the NPT (constant number of particles, pressure, and temperature) ensemble until the density of the simulation box stabilizes.[15]

  • Production Run:

    • Run the simulation for a duration sufficient to sample the relevant conformational space (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

Visualization of the MD Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Param Parameterize Molecule (CGenFF) Solvate Solvate with Water (TIP3P) Param->Solvate Neutralize Add Counter-ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Heat NVT Equilibration (Heating) Minimize->Heat Pressure NPT Equilibration (Pressure) Heat->Pressure Production Production MD (100 ns) Pressure->Production RMSD RMSD Analysis Production->RMSD Hbond Hydrogen Bond Analysis Production->Hbond Conform Conformational Clustering Production->Conform

Caption: Workflow for the Molecular Dynamics Simulation.

Probing Bioactivity: Virtual Screening and Molecular Docking

The structural motifs of our molecule suggest potential interactions with biological targets. For instance, various indoline derivatives have been investigated as melatonin receptor ligands,[1] and some sulfonamides act as antitubulin agents. We can use molecular docking to generate hypotheses about how 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine might bind to these targets.

Causality of Method Selection: Why AutoDock Vina?

AutoDock Vina is a widely used and well-validated open-source docking program.[16] It employs a sophisticated scoring function and an efficient search algorithm to predict the binding conformation and affinity of a ligand to a receptor. Its speed and accuracy make it an ideal tool for an initial virtual screening campaign.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the molecule to human tubulin and the MT1 melatonin receptor.

Software: AutoDock Tools, AutoDock Vina, PyMOL or Chimera for visualization.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For example, tubulin (PDB ID: 1TUB or 4O2B) and the MT1 receptor (PDB ID: 6ME2 or 7DB6).[2][3][17][18][19][20]

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Use the lowest energy conformer from the DFT optimization as the input structure for the ligand.

    • In AutoDock Tools, compute Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Docking Simulation:

    • Define the search space (the "grid box") to encompass the known binding site of the receptor. For tubulin, this would be the colchicine binding site; for the MT1 receptor, it is the orthosteric binding pocket.

    • Run AutoDock Vina, which will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses in the context of the receptor's binding site using PyMOL or Chimera.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the predicted complex.

    • Self-Validation Check: Compare the predicted interactions with those of known ligands for the target. A plausible binding mode should involve interactions with key residues known to be important for ligand recognition.

Visualization of the Virtual Screening Funnel

Virtual_Screening_Funnel Lib Large Compound Library Filt Drug-like Filters (e.g., Lipinski's Rules) Dock Molecular Docking (AutoDock Vina) Score Scoring and Ranking Hits Top-ranked Hits for Experimental Validation

Caption: Conceptual funnel for a virtual screening workflow.

Synthesis and Application to QSAR

The theoretical descriptors calculated in this guide serve as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models. Should a series of analogues of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine be synthesized and their biological activity measured, a QSAR model could be constructed.

The workflow would involve:

  • Calculating a range of molecular descriptors (electronic, steric, hydrophobic) for each analogue using the DFT methods described.[7]

  • Correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression or machine learning algorithms.

  • The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.[21]

Conclusion

This guide has detailed a comprehensive, multi-faceted theoretical workflow for the characterization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine. By integrating quantum mechanics, molecular dynamics, and molecular docking, we can generate a rich dataset encompassing its electronic structure, conformational dynamics, and potential bioactivity. Each step in this process is designed with self-validating checks, ensuring the scientific integrity of the generated models. The insights derived from these computational experiments provide a robust foundation for guiding subsequent experimental validation and accelerating the drug discovery process.

References

  • Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]

  • RCSB Protein Data Bank. (2021). 7DB6: human melatonin receptor MT1 - Gi1 complex. [Link]

  • Vanommeslaeghe, K., et al. (2014). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation, 10(6), 2601-2618. [Link]

  • Max Planck Institute for Polymer Research. (n.d.). Force field input files and tutorials. [Link]

  • ResearchGate. (n.d.). Molecular docking between tubulin (PDB: 1TUB) and gallic acid. [Link]

  • PubMed. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

  • Jakalian, A., et al. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: II. Parameterization and validation. Journal of Computational Chemistry, 23(16), 1623-1641. [Link]

  • ACS Publications. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • PubMed Central. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. [Link]

  • ACS Publications. (2024). EspalomaCharge: Machine Learning-Enabled Ultrafast Partial Charge Assignment. [Link]

  • ACS Publications. (2021). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. [Link]

  • YouTube. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

  • RCSB Protein Data Bank. (1998). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. [Link]

  • RCSB Protein Data Bank. (2019). 6ME2: XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon. [Link]

  • bioRxiv. (2022). Parameterization and Application of the General Amber Force Field to Model Fluro Substituted Furanose Moieties and Nucleosides. [Link]

  • MDPI. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. [Link]

  • Shadecoder. (2026). Virtual Screening: A Comprehensive Guide for 2025. [Link]

  • RCSB Protein Data Bank. (2019). 6ME7: XFEL crystal structure of human melatonin receptor MT2 (H208A) in complex with 2-phenylmelatonin. [Link]

  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]

  • OpenEye Scientific. (2025). MolCharge Theory. [Link]

  • SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. [Link]

  • ResearchGate. (n.d.). Most representative MD structure of tubulin (PDB code 4O2B) complexed... [Link]

  • ACS Publications. (2023). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

  • BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]

  • YouTube. (2025). How Molecules React, Frontier Molecular Orbital Theory | A Hand Wavy Guide. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Parameterizing a Novel Residue. [Link]

  • SciSpace. (2016). CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Virtual screening tutorial. [Link]

  • PubMed Central. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]

  • AMBER Mailing List Archive. (2022). Re: [AMBER] Partial charge discrepancy between AM1-BCC small molecule charge and FF library charges. [Link]

  • Deep Origin. (n.d.). Electrostatic Potential Maps. [Link]

  • PubMed Central. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. [Link]

  • ResearchGate. (n.d.). Virtual Screening: Introduction and Importance in Drug Discovery. [Link]

  • RCSB Protein Data Bank. (2022). 7TUB: The beta-tubulin folding intermediate IV. [Link]

  • PubMed Central. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Ligand-Based Virtual Screening. [Link]

  • PubMed Central. (2024). Consensus holistic virtual screening for drug discovery: a novel machine learning model approach. [Link]

  • PubMed Central. (2021). Optimized CGenFF force-field parameters for acylphosphate and N-phosphonosulfonimidoyl functional groups. [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using... [Link]

  • Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]

  • YouTube. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. [Link]

  • Protein Data Bank Japan. (n.d.). PDB-1tub: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. [Link]

  • ACS Publications. (2024). Fast, Efficient Generation of High-Quality Atomic Charges. AM1-BCC Model: I. Method. [Link]

  • RCSB Protein Data Bank. (2022). 7VH0: MT2-remalteon-Gi complex. [Link]

  • University of California, Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. [Link]

  • Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

Sources

The Synthesis of Functionalized 4-Aminoindolines: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminoindoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a key basic nitrogen atom at the 4-position make it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the exploratory synthesis of functionalized 4-aminoindolines, delving into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols for key transformations.

Strategic Approaches to the 4-Aminoindoline Core

The construction of the 4-aminoindoline core can be broadly categorized into two main strategies: de novo synthesis, where the bicyclic system is constructed with the amino group or a precursor already in place, and post-functionalization of a pre-existing indoline or indole scaffold.

De Novo Synthesis: Building from the Ground Up

The de novo approach offers the advantage of introducing the desired functionality at an early stage, often with good control over regioselectivity. A classical and reliable method involves the reduction of a 4-nitroindoline precursor.

Key Rationale: The nitro group serves as a masked amine, which can be introduced onto the aromatic ring through well-established nitration chemistry and subsequently reduced under mild conditions to afford the desired 4-aminoindoline. This strategy is robust and allows for the synthesis of the parent 4-aminoindoline in high yield.

A divergent approach starting from 2-alkynylanilines has also been reported, involving a cascade reaction sequence to construct the functionalized indole core, which can then be reduced to the indoline. This method allows for the introduction of various substituents on the indole nucleus.[1]

Post-Functionalization: Modifying an Existing Scaffold

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indoline core. However, direct C4-amination of an unsubstituted indoline remains a challenge due to the inherent reactivity of other positions. A more common approach involves the use of a directing group to guide the amination to the desired position.

Another viable strategy is the Buchwald-Hartwig amination of a 4-haloindoline. This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and allows for the introduction of a wide range of primary and secondary amines at the 4-position.[2][3]

Core Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 4-aminoindoline core.

Protocol 1: Reduction of 4-Nitroindoline

This protocol describes a classical and efficient method for the synthesis of 4-aminoindoline.[4]

Step 1: Synthesis of 4-Nitroindoline (if not commercially available)

  • This step typically involves the nitration of indoline. Due to the sensitivity of the indoline ring, direct nitration can be challenging and may require protection of the indoline nitrogen.

Step 2: Reduction of 4-Nitroindoline to 4-Aminoindoline

  • To a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (400mL), and water (100mL).

  • Under stirring at room temperature, add reduced iron powder (130g, 2.32 mol).

  • Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a toluene/petroleum ether mixture to yield 4-aminoindoline as a purple solid (yield: 92%).[4]

Self-Validation: The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material (4-nitroindoline) and the appearance of the product (4-aminoindoline). The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoindoline

This protocol outlines a modern catalytic approach for the synthesis of N-substituted 4-aminoindolines.

Step 1: Synthesis of 4-Bromoindoline (if not commercially available)

  • This can be achieved through the bromination of indoline, often with N-protection to control regioselectivity.

Step 2: Palladium-Catalyzed Amination

  • In a nitrogen-purged glovebox, combine 4-bromoindoline (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as NaOtBu (1.4 mmol) in a dry Schlenk tube.[2]

  • Add dry, degassed toluene (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-aminoindoline.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often employed to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Functionalization of the 4-Amino Group

The 4-amino group of the indoline core serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties.

Acylation: Formation of Amides

Acylation of the 4-amino group to form amides is a straightforward and common transformation.

Protocol 3: N-Acylation with an Acid Chloride

  • Dissolve 4-aminoindoline (1.0 mmol) and a base such as triethylamine or diisopropylethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.[5][6]

  • Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of N-Acylation Workflow

acylation_workflow start Dissolve 4-Aminoindoline and Base in Solvent add_acyl_chloride Add Acyl Chloride at 0 °C start->add_acyl_chloride react Stir at Room Temperature (2-4 hours) add_acyl_chloride->react quench_extract Quench with Water & Extract react->quench_extract purify Purify Product quench_extract->purify

Caption: Workflow for the N-acylation of 4-aminoindoline.

Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides from the 4-amino group introduces a key pharmacophore with diverse biological activities.

Protocol 4: N-Sulfonylation with a Sulfonyl Chloride

  • Dissolve 4-aminoindoline (1.0 mmol) in a solvent like pyridine or DCM containing a base like triethylamine (1.5 mmol).

  • Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 mmol) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (if a basic solvent like pyridine is not used), water, and brine.

  • Dry the organic layer, concentrate, and purify the resulting sulfonamide by chromatography or recrystallization.

Formation of Ureas and Carbamates

The 4-amino group can be converted into ureas and carbamates, which are important functional groups in many bioactive molecules.

Protocol 5: Synthesis of a Urea via Reaction with an Isocyanate

  • Dissolve 4-aminoindoline (1.0 mmol) in an aprotic solvent such as THF or DCM.[7]

  • Add the desired isocyanate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.

Protocol 6: Synthesis of a Carbamate via Reaction with a Chloroformate

  • Dissolve 4-aminoindoline (1.0 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) in DCM at 0 °C.[8]

  • Slowly add the desired chloroformate (e.g., ethyl chloroformate, 1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work up the reaction by washing with water and brine, followed by drying and concentration of the organic layer.

  • Purify the product by column chromatography.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for accessing functionalized 4-aminoindolines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic StrategyPrecursorKey Reagents/CatalystsTypical Yield RangeAdvantagesDisadvantages
Reduction of Nitroindoline 4-NitroindolineFe/HCl, H₂/Pd-C, SnCl₂80-95%High yield, reliable, scalable.Requires synthesis of the nitro precursor.
Buchwald-Hartwig Amination 4-HaloindolinePd catalyst, phosphine ligand, base60-90%High functional group tolerance, wide range of amines can be used.Requires synthesis of the haloindoline, catalyst can be expensive.[2]
Divergent Cascade Synthesis 2-AlkynylanilineAgOTf, amine50-80%Access to diverse indole core substitutions.Multi-step, may have lower overall yield.[1]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of Buchwald-Hartwig Amination The catalytic cycle of the Buchwald-Hartwig amination is generally believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-haloindoline) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center undergo reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Diagram of the Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle Pd(0)L Pd(0)Lₙ Pd(II)-Aryl-Halide [(Aryl)Pd(II)Lₙ]⁺X⁻ Pd(0)L->Pd(II)-Aryl-Halide Oxidative Addition (Ar-X) Pd(II)-Aryl-Amine [(Aryl)Pd(II)(NHR₂)Lₙ]⁺ Pd(II)-Aryl-Halide->Pd(II)-Aryl-Amine Amine Coordination (HNR₂) Pd(II)-Aryl-Amido (Aryl)Pd(II)(NR₂)Lₙ Pd(II)-Aryl-Amine->Pd(II)-Aryl-Amido Deprotonation (-HX) Pd(II)-Aryl-Amido->Pd(0)L Reductive Elimination (Ar-NR₂)

Sources

Solubility Profile & Characterization Guide: 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine

[1][2]

Part 1: Executive Technical Summary[1]

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine is a bifunctional intermediate frequently utilized in the synthesis of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Its solubility profile is governed by the interplay between the lipophilic indoline core, the polar sulfonyl moiety, and the pH-sensitive primary amine at position 4.

Core Physicochemical Parameters (Predicted):

ParameterValue (Approx.)Implication
Molecular Weight 212.27 g/mol Small molecule; rapid dissolution kinetics expected if wettable.[1][2]
LogP (Oct/Wat) 0.4 – 1.6Moderately lipophilic.[1][2] Likely permeable but requires cosolvents for high-concentration stocks.[1][2]
pKa (Base) ~3.5 – 4.5The 4-amine is weakly basic.[1][2] Solubility increases significantly at pH < 3.[1][2]
H-Bond Donors 1 (–NH2)Limited donor capacity reduces water solubility relative to acceptors.[1][2]
H-Bond Acceptors 4 (O=S=O, N)High acceptor count suggests good solubility in polar aprotic solvents (DMSO, DMF).[2]

Part 2: Structural Basis of Solubility

To master the solubility of this compound, one must understand the "Push-Pull" solvation mechanics inherent in its structure:

  • The Hydrophobic Core (Indoline): The 2,3-dihydro-1H-indole skeleton provides a rigid, lipophilic scaffold.[1][2] This drives the molecule to aggregate in aqueous media, necessitating organic cosolvents for stock preparation.[2]

  • The Polar Anchor (Methanesulfonyl): The sulfonyl group (

    
    ) at position 1 is a strong hydrogen bond acceptor.[1][2] While it increases polarity compared to a naked indoline, it does not ionize in the physiological pH range.[2] It enhances solubility in dipolar aprotic solvents like DMSO and Acetone.[1][2]
    
  • The pH Switch (4-Amine): The primary amine is the critical solubility handle.[1][2]

    • pH > 5: The amine is neutral (

      
      ).[1][2] The molecule behaves as a lipophile with low aqueous solubility (
      
      
      ).[1][2]
    • pH < 3: The amine protonates (

      
      ).[1][2] Solubility increases exponentially according to the Henderson-Hasselbalch equation.[1][2]
      

Part 3: Solubility Profiling Strategy

Do not rely on single-point measurements. A robust solubility profile requires assessing the compound under three distinct conditions: Kinetic , Thermodynamic , and Biorelevant .[2]

Solvent Compatibility Matrix[1]

Based on the structural analysis, the following solvent systems are recommended for handling this compound.

Solvent ClassSuitabilityComments
DMSO Excellent Preferred stock solvent (up to 50-100 mM).[1][2] High dielectric constant stabilizes the dipolar sulfonamide.[1][2]
Methanol/Ethanol Good Useful for intermediate dilutions.[1][2] Avoid for long-term storage due to potential amine reactivity (rare but possible).[1][2]
Water (Neutral) Poor Predicted solubility < 1 mg/mL.[2] Requires surfactants or pH adjustment.[1][2]
0.1 N HCl High Protonation of the amine drives solubility.[2] Ideal for cleaning glassware or initial dissolution for HPLC.[1][2]
DCM / Chloroform Moderate Good for extraction/workup, but less ideal for biological assays due to volatility and toxicity.[2]
Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility protocol based on the research stage.

SolubilityWorkflowStartCompound: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amineGoalDefine GoalStart->GoalScreeningEarly Screening / HTSGoal->ScreeningHigh ThroughputFormulationLead Opt / FormulationGoal->FormulationPrecision NeededKineticProtocol A: Kinetic Solubility(DMSO Spike -> Buffer)Screening->KineticThermoProtocol B: Thermodynamic Solubility(Solid -> Buffer, 24h)Formulation->ThermoPrecipCheck Precipitation via NephelometryKinetic->PrecipHPLCQuantify via HPLC-UV/MSThermo->HPLCResult1Output: Kinetic Solubility Limit(Risk of false positives)Precip->Result1Result2Output: True Equilibrium Solubility(Gold Standard)HPLC->Result2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on development stage.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid compound screening where speed > precision.[1][2]

  • Preparation: Prepare a 10 mM stock solution in pure DMSO. Ensure the solid is completely dissolved (sonicate if necessary).[1][2]

  • Spiking: Pipette 5 µL of the DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final concentration: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (

    
    ).
    
  • Detection: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: If absorbance > blank, the compound has precipitated.[1][2] Dilute and repeat to find the "solubility boundary."

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for accurate physicochemical characterization.[2]

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of the target buffer (e.g., pH 1.2, 4.0, 6.8, 7.4) in a glass vial.

  • Equilibration: Cap and shake (or stir) at

    
     or 
    
    
    for 24 to 48 hours .
  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (check for filter adsorption first).

  • Quantification: Inject the supernatant into HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculation: Calculate concentration using a calibration curve prepared from the DMSO stock.

Critical Note on Filter Adsorption: Sulfonamides can exhibit non-specific binding to nylon filters.[1][2] Use PVDF or PTFE filters and discard the first 200 µL of filtrate to saturate active sites.[1]

Part 5: pH-Dependent Solubility Profile (Theoretical)

Due to the amine (pKa ~4.0), the solubility profile will follow a classic "hockey stick" curve.[2]

  • pH 1.2 (SGF): High Solubility.[1][2] The amine is fully protonated (

    
    ).[1][2] Expect > 1 mg/mL.[1][2]
    
  • pH 4.0: Moderate Solubility.[1][2] Near the pKa, ~50% is ionized.[2]

  • pH 6.8 - 7.4 (Intestinal/Blood): Low Solubility (Intrinsic Solubility,

    
    ).[1][2] The molecule is neutral.[1][2] Solubility is driven solely by the sulfonamide polarity.[1][2] Expect 0.01 – 0.1 mg/mL range.[1][2]
    

Implication: In oral formulation, this compound may dissolve well in the stomach but risks precipitation upon entering the small intestine (supersaturation risk).[2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64390412, 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine.[1][2] Retrieved from [Link][2][3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational reference for LogP/Solubility causality).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences.[1][2] (Reference for pKa-solubility modeling).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Source for thermodynamic solubility protocols).

pharmacophore modeling of methanesulfonamide-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of Methanesulfonamide-Containing Compounds

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven framework for developing and applying pharmacophore models centered on the methanesulfonamide moiety. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for robust scientific inquiry.

Foundational Principles: The Intersection of Pharmacophores and the Methanesulfonamide Group

What is a Pharmacophore?

Before delving into the specifics of the methanesulfonamide group, we must ground our work in a precise definition. The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[1] In essence, a pharmacophore is not a real molecule but an abstract 3D map of the essential features a molecule must possess to be biologically active.[1][2] These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), and aromatic rings (AR), among others.[1]

The development of these models follows two principal paths:

  • Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the biological target is unknown. This approach derives a common feature hypothesis from a set of known active ligands.[3][4]

  • Structure-Based Pharmacophore Modeling: Utilized when the target's 3D structure is available, typically from X-ray crystallography. This method analyzes the key interaction points within the target's binding site to define the essential features for a ligand.[3][4][5]

The Methanesulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The methanesulfonamide group (-SO₂NHCH₃) is a pivotal structural motif in a vast array of therapeutic agents.[6] Its prevalence is not accidental; it stems from a unique combination of physicochemical properties and its ability to engage in critical molecular interactions.

  • Key Pharmacophoric Features: The group acts as both a hydrogen bond donor (via the N-H) and a potent hydrogen bond acceptor (via the two sulfonyl oxygens). This dual nature allows it to form strong, directional interactions within a protein binding pocket, often serving as a critical anchor for the entire molecule.[6]

  • Physicochemical Influence: The inclusion of a methanesulfonamide group can significantly modulate a compound's properties, often improving solubility, metabolic stability, and pharmacokinetic profiles.[6]

  • Bioisosteric Replacement: It frequently serves as a bioisostere for other functional groups like carboxylic acids or phenols, maintaining or enhancing biological activity while improving drug-like properties.[6]

Its utility is demonstrated in numerous clinically approved drugs, including kinase inhibitors like Pazopanib and selective COX-2 inhibitors such as Celecoxib, where the sulfonamide bond is crucial for target binding and efficacy.[6]

Pharmacophoric features of the methanesulfonamide group.

The Core Workflow: From Ligand Set to Validated Model

A successful pharmacophore modeling campaign is a systematic, iterative process. The following sections detail the critical workflows, emphasizing the causality behind each experimental choice.

Part A: The Ligand-Based Pharmacophore Modeling Workflow

This approach is indispensable when a high-resolution crystal structure of the target is unavailable. The central hypothesis is that a set of structurally diverse molecules binding to the same target must share common chemical features arranged in a specific 3D geometry.

  • Ligand Set Curation (The Foundation):

    • Objective: To assemble a high-quality dataset of active and inactive compounds. The quality of the model is directly dependent on the quality of this set.

    • Procedure:

      • Collect a set of at least 15-20 structurally diverse, active compounds with known IC₅₀ or EC₅₀ values from literature or databases (e.g., ChEMBL, PubChem).[7] Ensure the activity data is consistent and from the same assay.

      • The activity range should span several orders of magnitude.

      • Select a set of known inactive compounds. If unavailable, generate decoys using a tool like DUD-E, which provides molecules with similar physicochemical properties but different 2D topology.[8]

      • Divide the dataset into a training set (approx. 70-80% of compounds) to build the model and a test set (approx. 20-30%) to validate it.[3]

  • Conformational Analysis:

    • Objective: To explore the flexible 3D space of each ligand, as the bioactive conformation is often not the lowest energy state.

    • Procedure: For each molecule in the training set, generate a diverse ensemble of low-energy conformations (typically up to 255 per molecule) using tools like Schrödinger's ConfGen or BIOVIA's Catalyst.[9] This step is critical for ensuring that the bioactive conformation is likely represented in the dataset.

  • Common Feature Pharmacophore Generation:

    • Objective: To identify the 3D arrangement of pharmacophoric features common to the most active molecules.

    • Procedure:

      • Utilize a pharmacophore modeling software (e.g., Phase, LigandScout, Discovery Studio).[7][10][11]

      • The software aligns the conformational sets of the active molecules, searching for common features (HBA, HBD, HP, etc.).[9]

      • This process generates a series of ranked pharmacophore hypotheses. The ranking is typically based on a survival score that reflects how well the hypothesis matches the most active ligands while ignoring the inactives.

Ligand_Based_Workflow A 1. Ligand Set Curation (Actives & Inactives) B 2. Divide into Training Set & Test Set A->B C 3. Generate 3D Conformations (Training Set) B->C D 4. Align Molecules & Identify Common Features C->D E 5. Generate & Rank Pharmacophore Hypotheses D->E F 6. Model Validation (Using Test Set & Decoys) E->F G Validated Pharmacophore Model F->G

Ligand-Based Pharmacophore Modeling Workflow.
Part B: The Structure-Based Pharmacophore Modeling Workflow

When a high-quality structure of the target protein-ligand complex is available, we can directly derive a pharmacophore from the key interactions observed in the binding site. This method is often more direct and less ambiguous than the ligand-based approach.

  • Target-Ligand Complex Preparation:

    • Objective: To obtain and refine a high-resolution 3D structure of the target protein in complex with a methanesulfonamide-containing ligand.

    • Procedure:

      • Download the structure from the Protein Data Bank (PDB).[12]

      • Prepare the protein using a tool like Schrödinger's Protein Preparation Wizard or similar software. This involves adding hydrogens, removing water molecules beyond a certain distance from the ligand (e.g., 5 Å), assigning protonation states, and performing a restrained energy minimization to relieve steric clashes.[13] This ensures the structure is computationally ready.

  • Binding Site Analysis & Feature Generation:

    • Objective: To identify all potential pharmacophoric interactions between the ligand and the protein's active site.

    • Procedure:

      • Define the binding site based on the co-crystallized ligand.

      • Use software (e.g., LigandScout, Phase) to automatically generate feature points based on the interactions.[13] For our topic, this would map the H-bond from the methanesulfonamide N-H to a protein acceptor (e.g., a backbone carbonyl) and the H-bonds from protein donors (e.g., a lysine amine) to the sulfonyl oxygens.

      • Optionally, add "excluded volumes" to represent the space occupied by the receptor, preventing clashes in subsequent screening.

  • Hypothesis Refinement:

    • Objective: To create a final, robust pharmacophore model that captures the most critical interactions.

    • Procedure: Manually inspect the automatically generated features. It is crucial to apply scientific judgment here; not all possible interactions are equally important. Prioritize features known to be critical for affinity and selectivity. The model can then be used for screening.

Structure_Based_Workflow A 1. Obtain Protein-Ligand Complex (e.g., PDB) B 2. Protein Preparation (Add H, Optimize, Minimize) A->B C 3. Identify Binding Site & Key Interactions B->C D 4. Generate Pharmacophore Features from Interactions C->D E 5. Refine Hypothesis (Select critical features, add excluded volumes) D->E F Structure-Based Pharmacophore Model E->F

Structure-Based Pharmacophore Modeling Workflow.

The Trustworthiness Pillar: Rigorous Model Validation

A pharmacophore model is merely a hypothesis until it is rigorously validated. Validation is a non-negotiable step that determines the model's ability to distinguish active compounds from inactive ones, and thus its predictive power in a real-world screening scenario.[14]

  • Test Set Validation:

    • Objective: To assess the model's performance on a set of compounds not used during its creation.

    • Procedure:

      • Screen the test set (curated in Step 1 of the ligand-based workflow) against the generated pharmacophore hypothesis.

      • A robust model should correctly identify the majority of the active compounds as "hits" and the majority of the inactive compounds as "non-hits".

  • Decoy Set Screening (Fischer's Randomization):

    • Objective: To ensure the model is not a result of chance correlation in the training set.

    • Procedure:

      • Generate a database containing the known active ligands and a much larger set of decoy molecules (e.g., from DUD-E).[8][14]

      • Screen this combined database against the pharmacophore model.

      • Calculate key statistical metrics to quantify the model's performance.[13]

  • Quantification of Model Quality:

    • Objective: To use objective statistical measures to evaluate the validation results.

    • Key Metrics:

      • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to random selection.

      • Goodness of Hit (GH) Score: A metric that combines the number of actives retrieved, the total number of hits, and the enrichment factor into a single score.

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives.[14][15]

Metric Description Acceptable Value Excellent Value
AUC Area Under the ROC Curve0.51 - 0.7> 0.71
EF (Top 1%) Enrichment Factor in the top 1% of hits> 1.0> 5.0
GH Score Goodness of Hit Score (range 0-1)> 0.6> 0.7

Table 1: Key validation metrics for assessing the predictive power of a pharmacophore model. Values are general guidelines and may vary based on the target and dataset.[14]

Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating drug discovery. Its primary applications are in virtual screening and lead optimization.

  • Virtual Screening for Lead Discovery: The pharmacophore model is used as a 3D search query against large databases of commercially available or virtual compounds (e.g., ZINC, Enamine, Mcule).[5][10] This process filters millions of compounds down to a manageable number of promising hits for experimental testing, dramatically reducing the time and cost compared to traditional high-throughput screening.[1][5]

  • Lead Optimization: For an existing lead compound series, the pharmacophore model provides a blueprint for rational design.[5] It highlights which features are essential for activity, guiding medicinal chemists to make modifications that enhance potency or selectivity while avoiding changes that would disrupt key binding interactions. For instance, if the methanesulfonamide N-H donor feature is shown to be critical, chemists will avoid substitutions at that position.

Challenges and Future Directions

While powerful, pharmacophore modeling is not without its limitations.

  • Ligand-Based Challenges: These models are highly dependent on the initial set of active compounds. If the ligands share a common scaffold but have different binding modes, the resulting model may be misleading.[1]

  • Structure-Based Challenges: Crystal structures represent a static snapshot. They do not fully account for protein flexibility and induced-fit effects.

  • The Path Forward: The integration of pharmacophore modeling with other computational techniques, particularly molecular dynamics (MD) simulations, offers a promising path forward. MD can explore the conformational flexibility of the target protein, allowing for the generation of an ensemble of structures from which more robust and dynamic pharmacophore models can be derived.[5]

Conclusion

Pharmacophore modeling provides an efficient and rational framework for discovering and optimizing novel drug candidates. When applied to methanesulfonamide-containing compounds, it allows researchers to harness the full potential of this privileged scaffold by translating its key binding features into a predictive 3D model. By adhering to rigorous, self-validating workflows that encompass careful data curation, robust model generation, and stringent statistical validation, scientists can significantly enhance the probability of success in their drug discovery campaigns.

References

  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem.
  • Muhammed, M. T., & Akı-Yalçın, E. (2021).
  • CymitQuimica. CAS 3144-09-0: Methanesulfonamide. CymitQuimica.
  • Fiveable. Pharmacophore modeling. Medicinal Chemistry Class Notes.
  • Barillari, C., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH.
  • Patel, D., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • Omixium. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube.
  • ResearchGate. (n.d.).
  • Bioinformatics Insights. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube.
  • Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central.
  • Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed.
  • Wang, Y., et al. (2023). Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. Taylor & Francis.
  • Schrödinger. (n.d.). Phase.
  • Mahrous, R. S., et al. (2024).
  • Click2Drug. (2018). Directory of in silico Drug Design tools.
  • BIOVIA, Dassault Systèmes. Ligand and Pharmacophore based Design.
  • Drug Discovery Pro.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Robust Analysis of N-Sulfonylated Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and application of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of N-sulfonylated indoline derivatives. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2][3] This document delves into the causal reasoning behind critical experimental choices, from sample preparation to mass spectrometric detection, and provides a detailed, step-by-step protocol suitable for implementation in research and drug development laboratories. The protocols are designed to be self-validating, adhering to principles outlined in international guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative for N-Sulfonylated Indolines

The N-sulfonylated indoline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1][2][3] The N-sulfonylation of indolines is a key synthetic step that can significantly modulate the pharmacological profile of the parent molecule.[4] Consequently, the ability to accurately identify and quantify these derivatives in complex matrices, such as reaction mixtures, biological fluids, or formulated products, is paramount for advancing drug discovery and development programs.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[5][6][7][8] This application note will guide researchers through the nuances of method development for this specific class of compounds, ensuring the generation of high-quality, reproducible data.

The Methodological Cornerstone: Causality in Experimental Design

A robust analytical method is not merely a sequence of steps but a logically constructed system where each parameter is chosen for a specific, justifiable reason. The following sections elucidate the rationale behind the recommended approach for analyzing N-sulfonylated indoline derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to isolate the analytes of interest from potentially interfering matrix components, thereby enhancing the accuracy and reliability of the analysis.[9] The choice of technique is dictated by the sample matrix.

  • For Synthetic Reaction Mixtures: A simple "dilute-and-shoot" approach is often sufficient. The reaction mixture is diluted with a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) and then filtered to remove particulate matter.[10]

  • For Biological Matrices (e.g., Plasma, Urine): More extensive cleanup is required to remove proteins, salts, and other endogenous components.

    • Protein Precipitation (PPT): This is a rapid and straightforward technique where a cold organic solvent (typically acetonitrile) is added to the sample to precipitate proteins. While effective, it may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT but is more labor-intensive.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile method that can provide a very clean extract.[11] For N-sulfonylated indoline derivatives, a reversed-phase (e.g., C18) SPE cartridge is typically used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analytes of interest are then eluted with an organic solvent.[12]

Chromatographic Separation: Achieving Baseline Resolution

The HPLC component of the method separates the N-sulfonylated indoline derivatives from each other and from any remaining matrix components before they enter the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for separating moderately polar to nonpolar small molecules like N-sulfonylated indolines.[13] The C18 stationary phase provides excellent hydrophobic retention and separation capabilities for this class of compounds.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • The Role of Additives: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase is crucial. It serves two primary purposes:

      • Improved Peak Shape: It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

      • Enhanced Ionization Efficiency: In positive-ion electrospray ionization (ESI), the acidic mobile phase promotes the formation of protonated molecules [M+H]⁺, which are often the most abundant and stable ions for this class of compounds.[14]

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally recommended. This approach allows for the efficient elution of compounds with a range of polarities and typically results in sharper peaks and shorter run times compared to isocratic elution.[14]

Mass Spectrometric Detection: Specificity and Sensitivity

The mass spectrometer provides highly selective and sensitive detection of the analytes as they elute from the HPLC column.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for N-sulfonylated indoline derivatives. ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and maximizing the signal of the molecular ion.[15] Analysis is typically performed in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification and Quantification: MS/MS is a powerful technique for structural confirmation and highly selective quantification.[16]

    • Collision-Induced Dissociation (CID): In the mass spectrometer, the [M+H]⁺ precursor ion is isolated and then fragmented by collision with an inert gas (e.g., argon). This process generates a unique pattern of product ions that is characteristic of the molecule's structure.

    • Fragmentation Pathways: For N-sulfonylated indolines, a common and diagnostic fragmentation pathway involves the cleavage of the sulfonamide bond.[15][17][18] This can result in fragment ions corresponding to the indoline moiety and the sulfonyl group. The unique loss of SO₂ (64 Da) is also a characteristic fragmentation pattern for many arylsulfonamides.[18]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard. In this mode, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for each analyte. This is a highly specific and sensitive technique that minimizes background noise and allows for accurate quantification even at very low concentrations.[12][19]

Detailed Application Protocols

The following protocols provide a starting point for the analysis of N-sulfonylated indoline derivatives. It is essential to optimize these parameters for the specific analytes and instrumentation being used.

Materials and Reagents
  • N-sulfonylated indoline derivative standards

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Appropriate biological matrix (if applicable)

  • SPE cartridges (e.g., C18, if applicable)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Tandem quadrupole or Q-TOF mass spectrometer equipped with an ESI source

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Extraction (SPE/LLE/PPT) A->B C Solvent Evaporation B->C D Reconstitution in Mobile Phase C->D E HPLC Separation (C18 Column) D->E F ESI Ionization (+ve Mode) E->F G MS/MS Detection (MRM Mode) F->G H Peak Integration G->H I Quantification H->I

Caption: Overall workflow for HPLC-MS/MS analysis.

Step-by-Step Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the N-sulfonylated indoline derivative standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (from plasma using SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Dilute 100 µL of plasma with 400 µL of water containing 0.1% formic acid. c. Load the diluted plasma onto the SPE cartridge. d. Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. e. Elute the analytes with 1 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.[12]

HPLC-MS/MS Method Parameters

The following table summarizes a typical set of starting parameters.

Parameter Condition
HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V (Optimize for each compound)
Desolvation Temp400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM TransitionsCompound-specific (determine by infusion)
MS/MS Analysis Logic

G A Eluting Analyte from HPLC B Ionization (ESI) [M] -> [M+H]+ A->B C Q1: Precursor Ion Selection ([M+H]+) B->C D q2: Collision Cell Fragmentation (CID) C->D E Q3: Product Ion Selection D->E F Detector E->F

Caption: Logic of tandem mass spectrometry (MS/MS).

Method Validation: Ensuring Trustworthiness and Compliance

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[20][21] Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1) or the newer Q2(R2)).[22][23][24]

Key Validation Parameters

The following parameters are critical for validating a quantitative HPLC-MS method:[25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[25] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range.[20] A calibration curve is plotted, and a correlation coefficient (R²) of ≥0.99 is generally considered acceptable.[20]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing samples with known concentrations and is expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at different levels (repeatability and intermediate precision).[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Example Validation Data Summary
Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%98.5%
Precision (%RSD) ≤ 15%< 5%
LOQ S/N ≥ 101 ng/mL

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the HPLC-MS analysis of N-sulfonylated indoline derivatives. By understanding the causality behind the experimental choices—from sample preparation and chromatographic separation to mass spectrometric detection—researchers can develop and validate robust, reliable, and sensitive methods. The detailed protocols and validation framework presented herein are designed to be readily adaptable, empowering scientists in drug discovery and development to generate high-quality data that can confidently drive their research forward.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Yong, K. W., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 40-56. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pelkonen, O., & Tolonen, A. (2012). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Retrieved from [Link]

  • Rungapamestry, V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed. Retrieved from [Link]

  • Chromatography Online. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Retrieved from [Link]

  • Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • Bajkacz, S., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PubMed. Retrieved from [Link]

  • ScienceDirect. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Retrieved from [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolite identification by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • TMP Chem. (2016). Mass Spectral Fragmentation Pathways. YouTube. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

Sources

Application Note: Cellular Profiling and Assay Development for Indoline-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CAS 1203496-85-8) in medicinal chemistry campaigns. While often used as a building block for complex kinase or tubulin inhibitors, this scaffold requires rigorous cellular profiling to establish its baseline toxicity, solubility limits, and intrinsic pharmacological activity (Fragment-Based Drug Discovery).

Subject Compound: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine Classification: Pharmacophore Scaffold / Fragment / Synthetic Intermediate Primary Application: Fragment-Based Screening & Cytotoxicity Profiling

Part 1: Strategic Assay Design

The Scientific Rationale

The compound 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine represents a "privileged structure" in drug discovery. Indoline sulfonamides are frequently derivatized to target microtubule polymerization (e.g., analogous to interactions at the colchicine binding site) or Carbonic Anhydrases .

When developing a cell-based assay for this molecule, two critical questions must be answered:

  • Intrinsic Activity: Does the fragment itself possess antiproliferative activity? (Crucial for Structure-Activity Relationship (SAR) baselines).

  • Cytotoxicity: Is the scaffold non-specifically toxic to healthy cells? (Crucial for determining the "therapeutic window" of subsequent derivatives).

Assay Selection Matrix

We will utilize a Multiplexed Viability and Apoptosis Assay . Unlike simple MTT assays, which can be affected by metabolic interference from sulfonamide moieties, we will use an ATP-based luminescent readout (CellTiter-Glo® equivalent) multiplexed with a fluorescent Caspase-3/7 reporter.

ParameterSelected MethodRationale
Primary Readout ATP Quantitation (Luminescence)High sensitivity; independent of metabolic enzyme status (unlike MTT/MTS).
Secondary Readout Caspase-3/7 Activity (Fluorescence)Distinguishes cytostasis from apoptosis (mechanism of action).
Cell Line Model A549 (Lung Carcinoma) & HUVEC (Normal Control)A549 is highly sensitive to microtubule disruptors; HUVEC assesses endothelial toxicity.
Solvent Vehicle DMSO (Dimethyl Sulfoxide)Sulfonamides have poor aqueous solubility; strict DMSO normalization is required.

Part 2: Experimental Protocols

Compound Preparation and Solubility Management

Critical Step: Indoline sulfonamides are prone to precipitation in aqueous media, which causes "false flat" dose-response curves.

  • Stock Solution: Dissolve 10 mg of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (MW: ~212.27 g/mol ) in 100% anhydrous DMSO to achieve a 50 mM stock concentration.

    • Note: Vortex for 1 minute and sonicate for 5 minutes to ensure complete solubilization.

  • Intermediate Dilution: Prepare a 10-point serial dilution (1:3) in 100% DMSO first.

    • Top concentration: 10 mM.

    • Lowest concentration: ~0.5 µM.

  • Working Solution: Dilute the DMSO series 1:200 into pre-warmed cell culture media (e.g., RPMI-1640 + 10% FBS).

    • Final DMSO Concentration: 0.5% (Must be consistent across all wells).

Protocol: Multiplexed Proliferation & Apoptosis Assay
Reagents Required
  • Target Cells: A549 (ATCC® CCL-185™)

  • Assay Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

  • Detection Reagent A: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.

  • Detection Reagent B: CellEvent™ Caspase-3/7 Green Detection Reagent.

Step-by-Step Workflow

Day 0: Cell Seeding

  • Harvest A549 cells at 80% confluency.

  • Count cells using Trypan Blue exclusion to ensure >95% viability.

  • Dilute cells to 4,000 cells/well in 50 µL of media.

  • Dispense 50 µL into a white-walled, clear-bottom 96-well plate (for luminescence/fluorescence compatibility).

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Day 1: Compound Treatment

  • Add 50 µL of the Working Solution (prepared in 2.1) to the test wells.

    • Total Volume: 100 µL.

    • Final Compound Concentration: Range from 50 µM down to 2.5 nM.

  • Controls:

    • Negative Control: 0.5% DMSO in Media (n=6 wells).

    • Positive Control (Cytotoxicity): Staurosporine (1 µM) or Paclitaxel (100 nM).

    • Blank: Media only (no cells).

  • Add CellEvent™ Caspase Reagent (final conc. 2 µM) directly to the wells at the time of dosing (kinetic monitoring).

  • Incubate for 48 or 72 hours .

Day 3: Data Acquisition

  • Apoptosis Read (Fluorescence): Measure fluorescence at Ex/Em 502/530 nm using a plate reader.

    • Interpretation: Increase in signal = Caspase 3/7 activation (Apoptosis).

  • Viability Read (Luminescence):

    • Equilibrate the plate to room temperature (20 mins).

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate for 10 minutes (stabilizes signal).

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Part 3: Data Analysis & Visualization

Calculating IC50

Normalize the raw luminescence data (RLU) to the DMSO control:



Fit the data using a 4-Parameter Logistic (4PL) Regression model:



Interpreting the Fragment Data
  • IC50 > 50 µM: The fragment is inactive. It serves as a safe "handle" for further chemical modification.

  • IC50 < 10 µM: The fragment has intrinsic biological activity.

    • Check Caspase Signal: If Caspase is high, the fragment is driving apoptosis (likely via microtubule destabilization, common for indolines).

    • Check Morphology: If cells are rounded but viable, suspect cell cycle arrest (G2/M block).

Experimental Workflow Diagram

AssayWorkflow Compound 1-methanesulfonyl- 2,3-dihydro-1H-indol-4-amine Stock 50 mM Stock (100% DMSO) Compound->Stock Dilution Serial Dilution (1:3 Step) Stock->Dilution MediaPrep Media Dilution (0.5% Final DMSO) Dilution->MediaPrep Incubation 48-72h Incubation @ 37°C MediaPrep->Incubation Cells A549 / HUVEC Seeding (4k/well) Cells->Incubation + Compound Readout1 Fluorescence Read (Caspase 3/7) Incubation->Readout1 Apoptosis Check Readout2 Luminescence Read (ATP / Viability) Readout1->Readout2 Lysis Step Analysis Data Normalization & IC50 Curve Fit Readout2->Analysis

Caption: Step-by-step workflow for profiling the indoline sulfonamide fragment using multiplexed viability and apoptosis endpoints.

Part 4: Mechanistic Validation (Advanced)

If the assay reveals significant cytotoxicity (IC50 < 10 µM), you must validate if the mechanism is specific (e.g., tubulin binding) or non-specific (membrane disruption).

Recommended Follow-up: Tubulin Polymerization Assay Indoline sulfonamides often bind to the Colchicine-site of tubulin [1].

  • Use a cell-free Tubulin Polymerization kit (fluorescence-based).

  • Incubate purified tubulin with 10 µM of the compound.

  • Measure the rate of polymerization over 60 minutes at 37°C.

  • Result: If the curve remains flat compared to the vehicle, the compound inhibits tubulin assembly.

References

  • Moon, D. O., et al. (2007). "A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule."[1] Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.[1]

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zhang, H., et al. (2018). "Discovery of Indole-Based Sulfonamides as Potent Tubulin Polymerization Inhibitors."[1] European Journal of Medicinal Chemistry, 151, 601-616.

Sources

Application Note: Leveraging 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine for Accelerated Hit Discovery via Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2] This application note provides a detailed guide for the utilization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine , a promising fragment, in screening campaigns. We will explore the rationale for its inclusion in fragment libraries, present detailed protocols for primary screening using biophysical methods, and outline a comprehensive hit validation and optimization cascade. This guide is intended to provide both the conceptual framework and the practical steps necessary for researchers to effectively employ this and similar fragments in their drug discovery programs.

Introduction: The Rationale for 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine in FBDD

The success of any FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[3] Fragments are small, low molecular weight compounds, typically adhering to the "Rule of Three," which allows for a more efficient exploration of chemical space compared to larger, more complex molecules.[4] 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine is an exemplary fragment candidate for several key reasons:

  • Structural Features: The 2,3-dihydro-1H-indole (indoline) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[5] The presence of a sulfonamide group and an aromatic amine provides well-defined hydrogen bond donors and acceptors, crucial for specific interactions with a protein target.

  • Physicochemical Properties: This fragment is designed to comply with the "Rule of Three," ensuring a favorable starting point for optimization with good aqueous solubility and a low propensity for non-specific binding.

  • Synthetic Tractability: The indoline core offers multiple, readily accessible vectors for chemical modification, allowing for rapid and efficient fragment-to-lead optimization. The amine and the aromatic ring can be functionalized to "grow" the fragment into a higher affinity ligand.

Table 1: Physicochemical Properties of 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine

PropertyValue (Predicted)"Rule of Three" Guideline
Molecular Weight212.27 g/mol < 300 Da
cLogP0.4≤ 3
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds1≤ 3

Data sourced from PubChem.[6]

The Fragment-Based Screening Workflow

A typical FBDD workflow is a multi-stage process designed to identify and validate genuine fragment hits, providing a solid foundation for subsequent medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library (including 1-methanesulfonyl- 2,3-dihydro-1H-indol-4-amine) B Primary Biophysical Screen (e.g., SPR, NMR, TSA) A->B High Concentration (~100 µM - 1 mM) C Orthogonal Biophysical Method (e.g., ITC) B->C Confirm Binding D Structural Biology (X-ray Crystallography or Cryo-EM) C->D Determine Binding Mode E Biochemical/Cell-based Assay D->E Confirm Functional Activity F Structure-Guided Design (Fragment Growing/Linking) E->F G Synthesis of Analogs F->G H SAR Generation G->H Iterative Cycles I Lead Candidate H->I

Caption: A generalized workflow for fragment-based drug discovery.

Primary Screening Protocols

The low binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection. Here, we detail protocols for three commonly employed methods.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[7]

Protocol: SPR Primary Screen

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 response units (RU).

    • Use a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a stock solution of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine in 100% DMSO.

    • Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤ 2%.

  • Screening:

    • Perform a single-concentration injection of the fragment over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding. A response significantly above the baseline and the reference channel indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Hits are identified based on a predefined RU threshold.

NMR Spectroscopy Screening

NMR-based methods are highly robust for detecting weak interactions. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Protocol: STD-NMR Screen

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Add 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum as a reference.

    • Acquire an STD-NMR spectrum with on-resonance saturation of the protein signals (e.g., at -1 ppm) and an off-resonance control (e.g., at 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the difference spectrum corresponding to the fragment indicates that it binds to the protein. The relative intensity of the signals can provide information on which parts of the fragment are in closest proximity to the protein.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information, directly visualizing the binding mode of the fragment.[8][9]

Protocol: Crystallographic Fragment Screen

  • Crystal Preparation:

    • Generate a large number of well-diffracting crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (10-50 mM) in a cryoprotectant-containing buffer.

    • Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection and Analysis:

    • Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

Hit Validation Cascade

A crucial step in FBDD is to eliminate false positives and confirm that the observed binding is specific and occurs at a site of interest.[1]

Hit_Validation A Primary Hit (from SPR or NMR) B Orthogonal Biophysical Assay (e.g., ITC, DSF) A->B Confirms direct binding E Solubility & Aggregation Assessment A->E Rules out artifacts C Dose-Response & Affinity Determination (e.g., SPR titration) B->C Quantifies affinity (KD) D Structural Characterization (X-ray Crystallography) C->D Reveals binding mode F Validated Hit D->F E->F

Caption: A typical hit validation cascade in FBDD.

Table 2: Illustrative Hit Validation Data

Validation StepMethodResult for 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amineInterpretation
Primary Screen SPRPositive binding signal at 200 µMPotential Hit
Orthogonal Screen Isothermal Titration Calorimetry (ITC)Exothermic binding observedConfirmed direct binding
Affinity SPR TitrationK_D = 350 µMWeak but typical fragment affinity
Ligand Efficiency CalculatedLE = 0.32 kcal/mol/heavy atomGood ligand efficiency, promising starting point
Structural Data X-ray CrystallographyBound in a well-defined pocket, making key H-bondsProvides a clear path for structure-based design
Quality Control Dynamic Light Scattering (DLS)No evidence of aggregation at screening concentrationsHit is not an aggregator

From Hit to Lead: Structure-Guided Optimization

Once validated, 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine can be advanced to a lead compound through iterative cycles of structure-guided design, chemical synthesis, and biological testing.[10]

Fragment Growing

The structural information obtained from X-ray crystallography is paramount. It will reveal unoccupied space in the binding pocket adjacent to the fragment. The primary amine and the aromatic ring of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine are ideal vectors for "growing" the fragment.

  • Vector 1 (Amine): The 4-amino group can be acylated or reductively aminated to introduce new functionalities that can interact with nearby residues.

  • Vector 2 (Aromatic Ring): The indoline ring can be substituted at positions 5, 6, or 7 to explore additional interactions within the binding site.

Structure-Activity Relationship (SAR)

A small library of analogs should be synthesized to systematically probe the SAR. The goal is to improve potency while maintaining or improving ligand efficiency and drug-like properties.

Table 3: Example of an Initial SAR Exploration

CompoundModificationK_D (µM)Ligand Efficiency (LE)
Parent Fragment -3500.32
Analog 1 4-Acetamido1500.31
Analog 2 4-(Cyclopropylamido)750.33
Analog 3 6-Fluoro substitution2000.32

This iterative process, guided by structural biology and medicinal chemistry principles, can efficiently transform a low-affinity fragment into a potent, selective, and drug-like lead candidate.

Conclusion

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, privileged scaffold, and synthetic tractability make it an ideal candidate for screening against a wide range of biological targets. By employing the systematic workflow and protocols outlined in this application note—from primary screening and rigorous hit validation to structure-guided lead optimization—research teams can significantly enhance the probability of success in their drug discovery endeavors.

References

  • Barreiro, G., et al. (2021). The Indoline Scaffold in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64390412, 1-methanesulfonyl-2,3-dihydro-1h-indol-4-amine. Available at: [Link].

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Renaud, J. P., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery. Biochemistry. Available at: [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology. Available at: [Link]

  • Hubbard, R. E. (2011). Fragment-based drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Lepre, C. A., et al. (2004). NMR-based screening and lead discovery. Drug Discovery Today. Available at: [Link]

Sources

in vitro ADME profiling of indole sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Throughput In Vitro ADME Profiling of Indole Sulfonamides for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] However, advancing these promising molecules from hit to clinical candidate requires a rigorous, early-stage evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage drug failure, making early in vitro assessment critical for de-risking projects and conserving resources.[4][5] This guide provides a comprehensive framework and detailed, field-proven protocols for the systematic in vitro ADME profiling of indole sulfonamide derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental design, ensuring that each protocol functions as a self-validating system. The methodologies detailed herein are designed to generate robust, reproducible data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately accelerating the selection of drug candidates with a higher probability of clinical success.

The Strategic Imperative for Early ADME Profiling

In the drug discovery pipeline, the goal is to identify compounds that are not only potent and selective but also possess drug-like properties. Understanding the ADME profile is fundamental to this endeavor.[6] Early and thorough ADME testing provides critical insights that:

  • Guide Chemical Optimization: Informs chemists on how structural modifications impact pharmacokinetic properties, allowing for a data-driven approach to improving metabolic stability, permeability, or reducing off-target interactions.[6][7]

  • Facilitate Candidate Selection: Enables the ranking and prioritization of compounds based on a holistic profile of potency, selectivity, and ADME characteristics.

  • Predict In Vivo Outcomes: Provides essential data for building pharmacokinetic models to forecast human dose and potential drug-drug interactions (DDIs).[4]

  • Ensure Regulatory Compliance: Fulfills the requirements of regulatory bodies like the FDA and EMA, which mandate comprehensive ADME data for Investigational New Drug (IND) applications.[4]

Indole sulfonamides, while offering significant therapeutic potential, possess structural features—such as the indole nitrogen and the acidic sulfonamide proton—that can influence their ADME profile, including metabolism by Cytochrome P450 enzymes and plasma protein binding.[8][9] Therefore, a tailored in vitro ADME cascade is essential.

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary / Confirmatory Assays cluster_2 Decision & Optimization Compound Indole Sulfonamide Library Solubility Kinetic Solubility Compound->Solubility MetStab Metabolic Stability (HLM) Solubility->MetStab Perm Permeability (Caco-2 / MDCK) MetStab->Perm CYP_Inhib CYP450 Inhibition (IC50 Panel) Perm->CYP_Inhib PPB Plasma Protein Binding (Equilibrium Dialysis) Perm->PPB Efflux Efflux Ratio (MDR1-MDCK) Perm->Efflux Data Integrated Data Analysis (SPR/SAR) CYP_Inhib->Data PPB->Data Efflux->Data Decision Candidate Selection or Lead Optimization Data->Decision

Caption: High-level workflow for in vitro ADME profiling of candidate compounds.

Assay Module 1: Metabolic Stability in Human Liver Microsomes (HLM)

Principle & Scientific Rationale

Metabolic stability is a measure of a compound's susceptibility to metabolism, primarily by drug-metabolizing enzymes. The liver is the primary site of drug metabolism, and Phase I oxidative metabolism, mediated by Cytochrome P450 (CYP) enzymes, is a major clearance pathway.[10] Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a rich complement of CYP enzymes. By incubating a test compound with HLM in the presence of the essential cofactor NADPH, we can simulate Phase I metabolism in vitro. The rate of disappearance of the parent compound over time is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).

Causality: A compound that is too rapidly metabolized will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in vivo. Conversely, a compound that is too stable may accumulate and lead to toxicity. This assay is a primary screen to flag compounds with metabolic liabilities early. For indole sulfonamides, the indole ring can be susceptible to hydroxylation, and the molecule may be a substrate for various CYPs.[8]

Detailed Protocol: HLM Stability

Materials:

  • Test Indole Sulfonamide (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regeneration System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (IS) for reaction termination

  • 96-well incubation and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare working solutions. Dilute the test compound and positive controls to an intermediate concentration in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add phosphate buffer and HLM (final concentration 0.5-1.0 mg/mL). Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to all wells. This is the T=0 time point for a separate "0-minute" plate.

  • Time Points: For the main plate, incubate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing a suitable internal standard (e.g., a structurally similar but non-interfering compound). The T=0 plate is quenched immediately after adding NADPH.

  • Control Reactions:

    • No NADPH Control: Run a parallel incubation for the longest time point without the NADPH system to assess non-CYP-mediated degradation.

    • No HLM Control: Run a parallel incubation without microsomes to check for chemical instability in the buffer.

  • Sample Processing: Seal the quenched plates, vortex thoroughly, and centrifuge at ~3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

Data Analysis & Interpretation:

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (% remaining) versus time.

  • The slope of the linear regression (k) is the elimination rate constant.

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein in mg/mL])

Parameter Low Clearance Moderate Clearance High Clearance
t½ (minutes) > 6015 - 60< 15
% Remaining @ 60 min > 50%10 - 50%< 10%

Assay Module 2: Cytochrome P450 (CYP) Inhibition

Principle & Scientific Rationale

CYP inhibition is a major cause of clinical drug-drug interactions (DDIs). If a new drug (the "perpetrator") inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug (the "victim") that is a substrate for that enzyme. This can lead to elevated plasma concentrations of the victim drug and potential toxicity. Regulatory agencies require testing against a panel of key CYP isoforms.[10][11] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC50).

Causality: The indole and sulfonamide moieties can interact with the active sites of CYP enzymes.[8] Identifying potent inhibition early allows chemists to modify the structure to mitigate this risk or allows the project team to be aware of potential clinical DDI liabilities.

CYP_Inhibition cluster_0 Reaction Components HLM Human Liver Microsomes (Source of CYPs) Enzyme CYP Enzyme HLM->Enzyme Substrate CYP-specific Probe Substrate Substrate->Enzyme Inhibitor Test Compound (Indole Sulfonamide) Inhibitor->Enzyme Inhibition NADPH NADPH (Cofactor) NADPH->Enzyme Metabolite Specific Metabolite (Quantified by LC-MS/MS) Enzyme->Metabolite Metabolism

Caption: Principle of the in vitro CYP450 inhibition assay.

Detailed Protocol: CYP Inhibition IC50

Materials:

  • Test Indole Sulfonamide (serial dilution from 10 mM in DMSO)

  • Pooled HLM (as above)

  • NADPH System (as above)

  • CYP-specific probe substrates and positive control inhibitors (see table below)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • ACN with internal standard

  • LC-MS/MS system

CYP Isoform Probe Substrate Metabolite Measured Positive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2C9 Diclofenac4'-hydroxy DiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy MephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxy MidazolamKetoconazole

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive controls in buffer. Final concentrations may range from 0.01 to 100 µM.

  • Reaction Setup: In a 96-well plate, add HLM, phosphate buffer, and the specific CYP probe substrate (at a concentration near its Km).

  • Inhibitor Addition: Add the various concentrations of the test compound or the positive control inhibitor. Also, prepare "vehicle control" wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation & Incubation: Initiate the reaction by adding the NADPH system. Incubate for a short, pre-determined time (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of metabolite formation.

  • Termination: Stop the reaction with ice-cold ACN containing an internal standard (ideally, a stable isotope-labeled version of the metabolite).

  • Sample Processing & Analysis: Centrifuge the plate to pellet protein. Analyze the supernatant by LC-MS/MS, quantifying the amount of specific metabolite formed.

Data Analysis & Interpretation:

  • Calculate the % inhibition at each test compound concentration relative to the vehicle control.

  • % Inhibition = [1 - (Metabolite in test well / Metabolite in vehicle control well)] * 100

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50 Value Interpretation Action
> 30 µM Low potential for inhibitionLow risk, proceed
1 - 30 µM Moderate potential for inhibitionMonitor in SAR, consider follow-up Ki studies
< 1 µM High potential for inhibitionHigh risk, prioritize for chemical modification

Assay Module 3: Plasma Protein Binding (PPB)

Principle & Scientific Rationale

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared.[12][13] High plasma protein binding (>99%) can limit a drug's efficacy and make its pharmacokinetics more sensitive to changes in protein levels. Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu).[14] In this method, a semi-permeable membrane separates a plasma-containing compartment from a buffer compartment, allowing only the unbound drug to diffuse across until equilibrium is reached.

Causality: The acidic sulfonamide group can contribute significantly to binding to albumin. Understanding the extent of this binding is crucial for interpreting efficacy and pharmacokinetic data. A high fu may lead to a larger volume of distribution and potentially faster clearance, while a very low fu might necessitate higher total doses to achieve a therapeutic free concentration.

Detailed Protocol: Equilibrium Dialysis

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar 96-well dialysis apparatus

  • Dialysis membrane (typically 8-12 kDa MWCO)

  • Control plasma (Human, Rat, etc.)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Indole Sulfonamide (10 mM in DMSO)

  • Control compounds (e.g., Warfarin - highly bound; Metoprolol - poorly bound)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the test compound and controls into plasma to achieve the desired final concentration (e.g., 2 µM). Vortex gently and allow to equilibrate for ~15 minutes.

  • Device Loading: Add the spiked plasma to the donor chamber of the dialysis device (e.g., 200 µL). Add PBS to the receiver chamber (e.g., 350 µL).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours (or a pre-determined time sufficient to reach equilibrium for the compound class).

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching & Quenching:

    • To the 50 µL plasma sample, add 50 µL of blank PBS.

    • To the 50 µL buffer sample, add 50 µL of blank plasma. This step is critical for ensuring that both samples have the same matrix composition to avoid ionization differences in the MS analysis.

  • Protein Precipitation: Add 3 volumes of ice-cold ACN with internal standard to all samples to precipitate proteins.

  • Analysis: Vortex, centrifuge, and analyze the supernatant from both chambers by LC-MS/MS.

Data Analysis & Interpretation:

  • Determine the concentrations of the compound in the plasma (Cplasma) and buffer (Cbuffer) chambers from the LC-MS/MS data.

  • Fraction Unbound (fu): fu = Cbuffer / Cplasma

  • % Bound: % Bound = (1 - fu) * 100

  • Recovery: Check for non-specific binding to the apparatus. Recovery % = (Vol_plasmaC_plasma + Vol_bufferC_buffer) / (Vol_plasma*C_initial) * 100. Recovery should ideally be >70%.

Fraction Unbound (fu) % Bound Interpretation
> 0.1 < 90%Low binding, less likely to cause clinical issues
0.01 - 0.1 90 - 99%Moderate to high binding, common for many drugs
< 0.01 > 99%Highly bound, sensitive to protein level changes

Assay Module 4: Cell-Based Permeability (Caco-2 / MDCK)

Principle & Scientific Rationale

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that form tight junctions and express many of the transporters and efflux pumps (like P-glycoprotein, P-gp) found in the human small intestine.[15][16][17][18] This makes it the industry-standard model for predicting human oral absorption.[19][20] The assay measures the rate of compound transport from the apical (AP, gut lumen side) to the basolateral (BL, blood side) compartment, and vice versa.

Causality: This assay identifies compounds with poor membrane permeability and also determines if a compound is a substrate of efflux pumps. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the compound is actively transported out of the cell, which can be a major barrier to oral absorption. The Madin-Darby Canine Kidney (MDCK) cell line, often transfected to overexpress a specific transporter like MDR1 (P-gp), is a valuable alternative for specifically studying efflux.[21][22][23]

Detailed Protocol: Caco-2 Permeability

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test Indole Sulfonamide (10 mM in DMSO)

  • Control compounds (Atenolol - low permeability; Propranolol - high permeability; Digoxin - P-gp substrate)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Procedure:

  • Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-28 days, changing the media every 2-3 days, to allow for full differentiation and formation of a tight monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the lab's established range.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Transport Experiment (A→B):

    • Add the test compound and controls (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Transport Experiment (B→A):

    • In a separate set of wells, add the test compound and controls to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis. Also, take a sample of the initial dosing solution (T=0).

  • Post-Assay Integrity Check: Add Lucifer yellow to the apical side and measure its transport to the basolateral side. High transport indicates a compromised monolayer.

Data Analysis & Interpretation:

  • Quantify the compound concentration in all samples via LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (amount of compound in receiver / incubation time).

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (10⁻⁶ cm/s) Predicted Human Absorption Efflux Ratio Interpretation
< 1 Low (<30%)< 2 Not a substrate of efflux
1 - 10 Moderate (30-80%)≥ 2 Potential substrate of efflux
> 10 High (>80%)

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Bentham Science Publishers. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Available at: [Link]

  • ResearchGate. (2023). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • PMC - NIH. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Available at: [Link]

  • AZoLifeSciences. (2021). Purpose of ADME Studies in Drug Development. Available at: [Link]

  • PubMed. (1991). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites. Available at: [Link]

  • PMC - NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • PubMed Central. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Available at: [Link]

  • Diva-portal.org. (2017). Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Available at: [Link]

  • PubMed. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. Available at: [Link]

  • ResearchGate. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • Protocols.io. (2023). In-vitro plasma protein binding. Available at: [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]

  • Vivotec. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. Available at: [Link]

  • Evotec. (n.d.). Plasma Protein Binding. Available at: [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Available at: [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Available at: [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • Bioanalysis Zone. (2018). Solvent and additive purity selections in bioanalytical LC–MS. Available at: [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Available at: [Link]

  • ResearchGate. (2014). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

  • ResearchGate. (2005). (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay. Available at: [Link]

Sources

Application Note: 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (hereafter referred to as MSIA ) as a high-value building block in the design of Type I and Type II kinase inhibitors.

In the optimization of kinase inhibitors, flexible aniline substituents often incur a high entropic penalty upon binding to the ATP hinge region. MSIA serves as a conformationally restricted bioisostere of sulfonamido-anilines. By locking the nitrogen into a dihydroindole (indoline) ring system, this scaffold reduces rotational freedom, potentially improving binding affinity (lower


) and metabolic stability. This guide provides the rationale, synthetic protocols, and biological validation workflows for incorporating MSIA into novel kinase inhibitor scaffolds.

Scientific Rationale & Mechanism

The "Entropy-Selectivity" Problem

Many FDA-approved kinase inhibitors (e.g., Gefitinib, Pazopanib) utilize an aniline moiety to form crucial hydrogen bonds with the kinase hinge region or solvent-front residues. However, free-rotating anilines suffer from:

  • Entropic Penalty: The molecule must freeze multiple rotatable bonds to fit the active site.

  • Promiscuity: Flexible chains can adopt multiple conformations, leading to off-target binding.

The MSIA Solution

MSIA addresses these issues through structural rigidification:

  • Indoline Core: Constrains the C-N bond rotation found in open-chain anilines, pre-organizing the molecule for binding.

  • C4-Amine: Positioned to act as the nucleophile for coupling to hinge-binding cores (e.g., pyrimidines, quinazolines), mimicking the geometry of 3-substituted anilines.

  • N1-Methanesulfonyl Group:

    • Electronic Effect: Withdraws electron density, modulating the pKa of the C4-amine and improving metabolic stability against oxidation.

    • Interaction Point: The sulfonyl oxygens serve as specific Hydrogen Bond Acceptors (HBA), often targeting conserved lysine or aspartate residues in the solvent-exposed regions of kinases (e.g., CDK, JAK, or FGFR families).

Structural Comparison (DOT Visualization)

The following diagram illustrates the transition from a flexible aniline precursor to the rigidified MSIA scaffold.

Bioisostere_Logic Aniline Flexible Precursor (3-sulfonamido-aniline) Constraint conformational restriction Aniline->Constraint Cyclization MSIA Rigidified Scaffold (MSIA) Constraint->MSIA N-Mesylation Benefit Reduced Entropy Loss Improved Selectivity MSIA->Benefit Kinase Binding

Figure 1: Bioisosteric rationale for replacing flexible anilines with the MSIA scaffold.

Experimental Protocols

Protocol A: Synthetic Incorporation (SNAr Coupling)

Objective: Couple MSIA to a 2,4-dichloropyrimidine core (a common kinase hinge-binder scaffold).

Materials:

  • Reagent A: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (MSIA) [CAS: 1339796-41-6].

  • Reagent B: 2,4-dichloropyrimidine (or equivalent heteroaryl chloride).

  • Solvent: n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve Reagent B (1.0 eq, 1.0 mmol) in n-BuOH (5 mL).

  • Addition: Add MSIA (1.1 eq, 1.1 mmol) and DIPEA (2.5 eq, 2.5 mmol) to the solution.

  • Reaction:

    • Thermal: Heat the mixture to 80°C–100°C under nitrogen atmosphere for 4–12 hours. Monitor by LC-MS for the disappearance of Reagent B.

    • Microwave (Alternative): Heat at 120°C for 30–60 minutes in a sealed microwave vial.

  • Work-up:

    • Cool the reaction to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, concentrate the solvent in vacuo, redissolve in EtOAc, and wash with water and brine.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR and HRMS. The product should show the characteristic indoline protons (approx. 3.0–4.0 ppm) and the mesyl methyl singlet (approx. 2.9–3.0 ppm).

Protocol B: Biochemical Potency Assay (ADP-Glo™)

Objective: Quantify the IC50 of the MSIA-derived inhibitor against a target kinase (e.g., JAK2 or CDK4).

Reagents:

  • Kinase Enzyme (recombinant).

  • Substrate (Poly[Glu,Tyr] 4:1 or specific peptide).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the MSIA-inhibitor in DMSO (Final DMSO concentration < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase/Substrate master mix to 384-well white plates.

    • Add 1 µL of inhibitor dilution. Incubate for 10 min at RT.

    • Initiate reaction by adding 2 µL of ATP. Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

When evaluating MSIA analogs, organize structure-activity relationship (SAR) data as follows to highlight the impact of the scaffold.

Table 1: Comparative Potency (Hypothetical Data Structure)

Compound IDR-Group (Aniline/Indoline)Kinase Target IC50 (nM)Ligand Efficiency (LE)
Cmpd-1 (Control) 3-(methylsulfonamido)aniline1200.35
Cmpd-2 (MSIA) 1-methanesulfonyl-indolin-4-amine 15 0.42
Cmpd-3 1-acetyl-indolin-4-amine450.38

Note: A decrease in IC50 combined with an increase in Ligand Efficiency (LE) validates the design hypothesis.

Synthesis & Screening Workflow

The following flowchart outlines the critical path from scaffold acquisition to lead identification.

Workflow Start Start: MSIA Scaffold (CAS 1339796-41-6) Step1 Step 1: Core Coupling (SNAr or Buchwald) Start->Step1 Step2 Step 2: Purification (HPLC/Flash) Step1->Step2 Decision Purity > 95%? Step2->Decision Assay Step 3: Kinase Assay (ADP-Glo / FRET) Decision->Assay Yes Refine Refine Synthesis Decision->Refine No Hit Hit Validation (IC50 < 100 nM) Assay->Hit Active Refine->Step2

Figure 2: Experimental workflow for generating and validating MSIA-based kinase inhibitors.

References

  • PubChem. (n.d.). 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Contextual grounding for kinase inhibitor design principles).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. (Reference for aniline-pyrimidine coupling protocols). [Link]

Application Note: Determination of logP for 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the physicochemical characterization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine . It synthesizes OECD guidelines with practical, field-proven optimizations for pharmaceutical research.

Executive Summary

Accurate determination of the partition coefficient (


) is critical for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.[1] This guide provides a robust protocol for measuring the 

of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine .

Given the molecule's specific structural features—a basic primary amine at position 4 and a non-basic sulfonamide at position 1—standard protocols must be adapted to account for ionization states. This guide recommends a Tiered Strategy :

  • Tier 1: High-throughput estimation via RP-HPLC (OECD 117) to establish the dynamic range.

  • Tier 2: Definitive measurement via Miniaturized Shake-Flask (modified OECD 107) at controlled pH to ensure the quantification of the neutral species.

Compound Analysis & Physicochemical Context

Before initiating wet-lab work, one must understand the ionization behavior of the analyte to distinguish between


 (neutral species) and 

(pH-dependent distribution coefficient).
Structural Breakdown
  • Core: 2,3-dihydro-1H-indole (Indoline).[2][3][4][5][6]

  • Functional Group A (N1): Methanesulfonyl group. This sulfonamide-like linkage renders the indoline nitrogen non-basic and chemically stable. It contributes polar surface area but removes the H-bond donor capability of the N1 position.

  • Functional Group B (C4): Primary amine (

    
    ). This is an aniline-like amine.
    
    • Estimated pKa: ~3.5 – 5.0 (Aniline pKa

      
       4.6; electronic withdrawal by the distant sulfonyl group may slightly lower this).
      
    • Implication: At physiological pH (7.4), the amine will be predominantly deprotonated (neutral) . Thus,

      
      .
      
Strategic Workflow

The following decision tree outlines the logical flow for characterization:

Workflow Start Start: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine InSilico Step 1: In Silico Prediction (Est. logP ~0.5 - 1.5) Start->InSilico Solubility Step 2: Solubility Check (PBS pH 7.4 & n-Octanol) InSilico->Solubility HPLC Step 3: HPLC Screening (OECD 117) Rapid Estimation Solubility->HPLC Decision Is logP < 4? HPLC->Decision ShakeFlask Step 4: Miniaturized Shake-Flask (OECD 107) Definitive Measurement Decision->ShakeFlask Yes SlowStir Alternative: Slow-Stir Method (OECD 123) (Only if logP > 4) Decision->SlowStir No Analysis Step 5: UV/Vis or LC-MS Quantification ShakeFlask->Analysis SlowStir->Analysis

Figure 1: Strategic workflow for logP determination ensuring method suitability based on lipophilicity range.

Tier 1: RP-HPLC Estimation (OECD 117)

Purpose: Rapidly estimate


 to determine the optimal phase ratio for the shake-flask method and check for impurities.
Principle:  Retention time on a C18 column correlates with hydrophobicity.[7]
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.

  • Reference Standards: A set of compounds with known

    
     values spanning the expected range (0.5 – 2.0).
    
    • Suggested Standards: Acetanilide (1.16), Aniline (0.9), Phenol (1.46), Nitrobenzene (1.85).

Protocol
  • Preparation: Dissolve the test compound and standards in the mobile phase (approx. 0.1 mg/mL).

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to measure dead time.
    
  • Run: Inject standards followed by the test compound. Record retention times (

    
    ).
    
  • Calculation:

    • Calculate capacity factor

      
      .
      
    • Construct a calibration curve:

      
      .
      
    • Interpolate the

      
       of the test compound.[1][8][9]
      

Tier 2: Miniaturized Shake-Flask Method (Modified OECD 107)

Purpose: The definitive "Gold Standard" measurement. Modification: Miniaturized to use < 2 mg of compound while maintaining accuracy.

Reagents & Buffer Preparation
  • n-Octanol: HPLC Grade, pre-saturated with buffer.

  • Aqueous Phase: 50 mM Phosphate Buffer (PBS), adjusted to pH 7.4 .

    • Why pH 7.4? Ensures the C4-amine is deprotonated (neutral). At pH < 5, the amine becomes cationic, resulting in a

      
       value significantly lower than the true 
      
      
      
      .
  • Pre-Saturation: Mix equal volumes of n-octanol and PBS. Stir for 24 hours. Separate phases and store. This prevents volume changes during the experiment.

Experimental Protocol
Step 1: Phase Ratio Selection

Based on the Tier 1 estimate (likely


), use a 1:1 Phase Ratio  (Octanol:Water).
  • If logP > 2:[1] Use 1:10 (Octanol:Water).

  • If logP < 0: Use 10:1 (Octanol:Water).

Step 2: Equilibration (The "Shake")
  • Stock Solution: Dissolve ~1 mg of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine in 10 mL of pre-saturated n-octanol . (Using octanol as the carrier ensures complete dissolution of lipophilic cores).

  • Distribution: In triplicate 20 mL glass scintillation vials, add:

    • 2 mL of Compound-spiked Octanol.

    • 2 mL of Pre-saturated Buffer (pH 7.4).

  • Agitation: Cap tightly. Invert/rotate at 20 rpm for 60 minutes at 25°C.

    • Caution: Avoid vigorous vortexing which creates stable emulsions with sulfonamides.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsion.

Step 3: Quantification
  • Carefully sample the top layer (Octanol) and bottom layer (Buffer) using glass Pasteur pipettes.

    • Tip: When sampling the bottom layer, expel a small air bubble while passing through the octanol layer to prevent cross-contamination.

  • Analysis: Analyze both phases via HPLC-UV (254 nm) or LC-MS.

    • Note: If the buffer concentration is below the UV detection limit, use the "Mass Balance" approach (subtract octanol mass from total mass), though direct measurement is preferred.

Data Calculation

Calculate the partition coefficient (


) using the concentration in octanol (

) and water (

):


Data Presentation Table:

Replicate

(µM)

(µM)
Phase Ratio (

)

1[Value][Value]1:1[Calc]
2[Value][Value]1:1[Calc]
3[Value][Value]1:1[Calc]
Mean [Final]

Troubleshooting & Quality Control

Emulsion Formation

Sulfonamides can act as weak surfactants.

  • Symptom:[7] Cloudy interface after centrifugation.

  • Solution: Increase centrifugation time to 30 mins or use a "Slow-Stir" method (OECD 123) if the problem persists.

pH Drift

The amine group can buffer the aqueous phase if the concentration is too high.

  • Check: Measure the pH of the aqueous phase after separation. It must remain within ±0.1 of 7.[10]4. If it drifts, increase the buffer strength to 100 mM.

Mass Balance Failure
  • Issue: Recovery < 90%.[10]

  • Cause: Adsorption to glass or precipitation at the interface.

  • Solution: Use silanized glass vials or reduce the initial concentration.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method.[9][11] OECD iLibrary. [Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[8][9][11] OECD iLibrary. [Link]

  • PubChem Compound Summary : 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine. National Library of Medicine. [Link]

  • Comptox Chemicals Dashboard : 1-Amino-2-methylindoline mesylate (Related Structure/Properties). U.S. EPA. [Link][2]

  • Avdeef, A. (2003) . Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[11] (Standard text for pKa/logP relationships).

Sources

functionalization of the amino group in 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Executive Summary

The molecule 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CAS: 1339796-41-6) represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, IDO1) and GPCR ligands.[1][2][3] Its structural core—a 2,3-dihydro-1H-indole (indoline)—is rigidified by the N1-methanesulfonyl group, which serves two critical functions:[1][2][3]

  • Electronic Modulation: It deactivates the N1 position, preventing chemoselectivity issues during functionalization.

  • Metabolic Stability: The sulfonamide moiety mimics the transition state of amide hydrolysis while resisting peptidase cleavage.

This guide focuses on the C4-amino group , a primary aniline positioned at the "peri-like" junction of the fused ring system. This position offers unique vectors for structure-activity relationship (SAR) exploration but presents specific synthetic challenges due to electronic deactivation and steric crowding from the adjacent C3-methylene bridge.[1][2][3]

Strategic Chemical Analysis

Before initiating synthesis, researchers must understand the electronic and steric environment of the target amine.

Electronic Environment

The N1-methanesulfonyl group is a strong electron-withdrawing group (EWG).[1][2][3] Through inductive effects (-I) and field effects, it pulls electron density away from the benzene ring.[4] Consequently, the C4-amine is less nucleophilic than a standard aniline (e.g., p-toluidine) but more reactive than a nitro-aniline.[1][2][3]

  • Implication: Mild coupling reagents (e.g., EDC/NHS) may result in sluggish kinetics.[3] High-energy electrophiles (acid chlorides) or advanced coupling agents (HATU, T3P) are recommended.[1][3]

Steric Environment

The C4-amine is situated ortho to the C3-methylene group of the dihydropyrrole ring.[1][3] While not as bulky as a tert-butyl group, the C3 protons create a "wall" that hinders the approach of large electrophiles.

  • Implication: For Buchwald-Hartwig couplings, sterically demanding ligands (e.g., tBuXPhos) may be less effective than flexible, electron-rich ligands like BrettPhos or XPhos .[1][3]

Decision Tree & Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired functional group (R).

Functionalization_Strategy Start Target: C4-Amine Functionalization Decision Desired Linkage Type? Start->Decision Amide Amide (-NH-CO-R) Decision->Amide Acylation Arylamine Aryl Amine (-NH-Ar) Decision->Arylamine Pd-Coupling Alkylamine Alkyl Amine (-NH-R) Decision->Alkylamine Reductive Alkylation Urea Urea (-NH-CO-NHR) Decision->Urea Isocyanate/CDI Amide_Cond Protocol A: HATU/DIPEA or Acid Chloride Amide->Amide_Cond Arylamine_Cond Protocol B: Buchwald-Hartwig (BrettPhos Pd G3) Arylamine->Arylamine_Cond Alkylamine_Cond Protocol C: NaBH(OAc)3 AcOH/DCE Alkylamine->Alkylamine_Cond Urea_Cond Protocol D: Isocyanate or Triphosgene Urea->Urea_Cond

Figure 1: Strategic decision tree for the functionalization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine.[1][2][3]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

Best for: Attaching carboxylic acids, especially those with steric bulk or electron-withdrawing groups.[1][2][3]

Rationale: Due to the reduced nucleophilicity of the C4-amine, standard carbodiimides (EDC/DCC) often suffer from slow turnover and high background hydrolysis. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its superior reactivity.[3]

Materials:

  • Substrate: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (1.0 equiv)[1][2][3][5]

  • Carboxylic Acid (1.1–1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 1–2 minutes to form the activated ester.

  • Coupling: Add the amine substrate (1.0 equiv) solid or as a solution in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.[1][2][3]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The N-mesyl group is stable up to 100°C.[1][3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[6]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative (Acid Chloride Method): For extremely unreactive acids, generate the acid chloride in situ using Oxalyl Chloride/DMF (catalytic) in DCM, then add the amine and Pyridine. This overcomes almost all nucleophilicity issues.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Best for: Installing aryl or heteroaryl rings (C-N bond formation).[1][2][3]

Rationale: The C4-amine is a primary aniline.[2][3] To couple it with an aryl halide, we require a catalyst system that promotes oxidative addition into the aryl halide and facilitates reductive elimination of the amine.[7] BrettPhos Pd G3 is the gold standard for primary anilines, offering high turnover at moderate temperatures.

Materials:

  • Substrate: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (1.0 equiv)[1][2][3][5]

  • Aryl Halide (Br/I/Cl) (1.1 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)[3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or K₂CO₃ (2.0 equiv) for sensitive substrates.[1][2][3]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).[1][2][3]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the amine (1.0 equiv), Aryl Halide (1.1 equiv), Base (NaOtBu, 1.5 equiv), and Catalyst (BrettPhos Pd G3, 0.02 equiv).

  • Solvation: Add degassed 1,4-Dioxane (0.1–0.2 M).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Monitoring: Check LC-MS for the product mass. The N-mesyl group generally survives these basic conditions.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Visualizing the Catalytic Cycle:

Buchwald_Cycle L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X) L_Pd->OxAdd Pd_II L-Pd(II)-Ar(X) OxAdd->Pd_II AmineBind Amine Coordination (R-NH2 + Base) Pd_II->AmineBind Pd_Amido L-Pd(II)-Ar(NHR) AmineBind->Pd_Amido RedElim Reductive Elimination (Product Release) Pd_Amido->RedElim RedElim->L_Pd

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for arylation of the C4-amine.[1][2][3]

Protocol C: Reductive Amination

Best for: Installing alkyl groups (Methyl, Ethyl, Benzyl).

Rationale: Direct alkylation with alkyl halides (e.g., MeI) often leads to over-alkylation (quaternary salts). Reductive amination using aldehydes is self-limiting to the mono- or di-alkylated product and is much more controllable.[1][2]

Materials:

  • Substrate: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (1.0 equiv)[1][2][3][5]

  • Aldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1–2 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.1 M). Add Acetic Acid (1.0 equiv).[3] Stir for 30–60 minutes at RT.

    • Tip: Adding molecular sieves (4Å) can drive imine formation if the reaction is sluggish.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. The product is usually clean enough to proceed or can be purified by chromatography.

Troubleshooting & Optimization Data

Table 1: Coupling Reagent Comparison for C4-Amine Acylation

ReagentBaseSolventYield (Typical)Comments
EDC / HOBt DIPEADCM30–50%Slow; often incomplete due to low nucleophilicity.[1][2][3]
HATU DIPEADMF85–95% Recommended. Fast kinetics, high conversion.[3]
T3P (50% in EtOAc) PyridineEtOAc70–85%Excellent for scale-up; easy workup (water soluble byproducts).[1][2][3]
Acid Chloride PyridineDCM>90%Most reactive, but requires acid chloride stability.[3]

Common Issues:

  • Low Conversion in Amide Coupling: Switch to Acid Chloride or use microwave irradiation (80°C, 30 min) with HATU.

  • Bis-alkylation in Reductive Amination: Use exactly 1.0 equiv of aldehyde and add the reductant slowly. If mono-methylation is the goal, use Paraformaldehyde in NaOMe/MeOH followed by NaBH4.[1][3]

  • Solubility: The N-mesyl group can reduce solubility in non-polar solvents.[1][2][3] Use DMF, DMAc, or THF/DCM mixtures.[3]

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[3] Link[1]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[3] Link[1]

  • Reactivity of Electron-Deficient Anilines: DiPucchio, R. C., et al. (2018).[3] Methodologies for the amide coupling of electron-deficient anilines. Organic Letters, 20(15), 4562–4565.[3] Link[1]

  • Indoline Scaffold Synthesis: BLDpharm Product Data: 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine.[1][2][3][5][8] (Accessed 2023).[3] Link

Sources

Application Note: Strategic Utilization of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine as a Chemical Scaffold in Fragment-Based Drug Discovery

[1]

Executive Summary & Scientific Rationale

1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CAS: 1339796-41-6) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike fully elaborated chemical probes (e.g., JQ1 for BET bromodomains), this compound functions as a Fragment Probe . Its utility lies in its ability to interrogate specific sub-pockets within protein targets—specifically those accommodating sulfonamide motifs and bicyclic aromatic systems—while providing a distinct "exit vector" at the C4 position for rapid chemical elaboration.[1]

Core Applications:

  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight seed (MW ~212 Da) to identify binding hotspots in metalloenzymes (e.g., DapE, Carbonic Anhydrases) and epigenetic targets.[1]

  • Diversity-Oriented Synthesis (DOS): Acting as a core building block where the C4-amine serves as a handle for amide coupling, reductive amination, or Buchwald-Hartwig aminations to generate novel IP.[1]

  • Negative Control/Reference Standard: Used to validate the necessity of specific side chains in complex indoline-sulfonamide drugs (e.g., Indapamide impurities or tubulin inhibitors like J30).[1]

Mechanistic Insight: The "Privileged" Indoline Sulfonamide

The indoline-sulfonamide motif is structurally validated across multiple therapeutic classes. The N1-methanesulfonyl group locks the nitrogen lone pair, reducing metabolic liability compared to free indolines and acting as a hydrogen bond acceptor.[1] The C4-amine provides a rare substitution pattern (compared to the crowded C5/C6 positions), allowing ligands to explore novel chemical space within a binding pocket.[1]

Chemical Properties & Handling[1][2]

PropertySpecificationNotes
CAS Number 1339796-41-6Unique identifier for procurement.[1]
Formula C9H12N2O2S
MW 212.27 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
Solubility DMSO (>50 mM)Prepare stock solutions in anhydrous DMSO.[1]
Stability HighSulfonamide bond is metabolically stable; Amine is reactive.[1]
Storage -20°CStore under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

Protocol A: Fragment Screening by Surface Plasmon Resonance (SPR)

Objective: To determine if the 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine scaffold binds to a target protein (e.g., DapE, IDO1, or Carbonic Anhydrase) before investing in synthesis.

Materials
  • Ligand: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (100 mM DMSO stock).

  • Target Protein: Biotinylated or His-tagged protein of interest (purified >95%).

  • Instrument: Biacore 8K or chemically equivalent SPR system.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 1% DMSO.[1]

Step-by-Step Methodology
  • Sensor Chip Preparation:

    • Immobilize the target protein on a Streptavidin (SA) or NTA sensor chip to a density of ~2000–4000 RU.[1]

    • Critical: Leave one flow cell blank (reference surface) to subtract non-specific binding.[1]

  • Sample Preparation:

    • Prepare a dilution series of the probe in Running Buffer.[1]

    • Concentrations: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Note: High concentrations are typical for fragments due to low affinity (Kd in mM to high µM range).[1]

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Wash: Extra wash with 50% DMSO pulse if "sticky" behavior is observed.[1]

  • Data Analysis:

    • Solvent correction: Calibrate for DMSO bulk effect (1% DMSO).

    • Fit data to a 1:1 Steady-State Affinity model .

    • Success Criteria: A square-wave sensorgram indicating fast on/off rates (typical for fragments) and a calculable Kd < 5 mM.[1]

Protocol B: Synthetic Elaboration (Library Generation)[1]

Objective: To utilize the C4-amine "handle" to grow the fragment into a high-affinity lead. This protocol describes a Parallel Amide Coupling workflow suitable for generating a 96-well library.[1]

Reaction Scheme

The C4-amine is coupled with a diverse set of carboxylic acids (R-COOH) to probe adjacent hydrophobic or electrostatic pockets.[1]

Workflow Diagram (Graphviz)

SynthesisWorkflowStartScaffold:1-methanesulfonyl-...(C4-Amine)CouplingCoupling Reaction(HATU/DIPEA)Start->CouplingAcidsLibrary ofCarboxylic Acids(R-COOH)Acids->CouplingPurificationHPLC Purification(Mass-Directed)Coupling->Purification 16h, RTScreeningBiological Assay(IC50 Determination)Purification->Screening >95% Purity

Caption: Workflow for elaborating the C4-amine scaffold into a focused library of potential inhibitors.

Step-by-Step Methodology
  • Reagent Preparation:

    • Scaffold Stock: 0.2 M solution of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine in DMF.

    • Acid Library: 0.2 M solutions of 96 diverse carboxylic acids in DMF.

    • Coupling Agent: 0.2 M HATU in DMF.[1]

    • Base: 0.5 M DIPEA in NMP.[1]

  • Reaction Assembly (96-well plate):

    • Dispense 50 µL of Scaffold Stock (10 µmol) into each well.

    • Add 55 µL of Acid Stock (11 µmol, 1.1 eq) to respective wells.

    • Add 60 µL of HATU (12 µmol, 1.2 eq).

    • Add 40 µL of DIPEA (20 µmol, 2.0 eq).

  • Incubation:

    • Seal the plate and shake at Room Temperature (RT) for 16 hours.

    • QC Check: Analyze 1 random well by LC-MS to confirm conversion >80%.

  • Work-up & Purification:

    • Evaporate solvent (Genevac or SpeedVac).[1]

    • Re-dissolve in DMSO/MeOH (1:1).[1]

    • Purify via Mass-Directed Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation:

    • Confirm identity of hits via High-Res MS.[1]

    • The resulting compounds are now "Probes" ready for IC50 determination.[1]

Structural Homology & Target Landscape

The utility of this probe is grounded in its structural similarity to known bioactive classes.[1][2] Researchers should prioritize this scaffold when investigating the following targets:

Target ClassRationaleKey References
Metalloenzymes (DapE) Indoline sulfonamides have been identified as inhibitors of the bacterial enzyme DapE, binding near the zinc active site.[1]
Carbonic Anhydrases (CA) Sulfonamide-bearing indolines are classic CA inhibitors.[1] The C4-amine allows extension towards the "hydrophobic half" of the CA active site.[1]
Tubulin (Colchicine Site) The indoline sulfonamide core mimics the pharmacophore of J30 and ABT-751, binding to the colchicine site of tubulin.
IDO1 Indole/Indoline scaffolds are privileged structures for IDO1 inhibition, targeting the heme-binding pocket.
Chemical Space Visualization[1]

ChemicalSpaceCore1-methanesulfonyl-2,3-dihydro-1H-indol-4-amineN1N1-Sulfonyl:Orientation & H-Bond Acceptor(Metabolic Stability)Core->N1C4C4-Amine:Growth Vector(Amide/Urea Linkage)Core->C4CoreScaffoldIndoline Core:Hydrophobic Interaction(Pi-Stacking)Core->CoreScaffoldActive Site Zinc (DapE)Active Site Zinc (DapE)N1->Active Site Zinc (DapE)Kinase Hinge BinderKinase Hinge BinderC4->Kinase Hinge BinderBromodomain WPF ShelfBromodomain WPF ShelfC4->Bromodomain WPF Shelf

Caption: Vector map showing how the probe interacts with biological targets.

References

  • Indoline Sulfonamides as DapE Inhibitors

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE[1]

    • URL:[Link]

    • Relevance: Establishes the indoline sulfonamide core as a valid hit for metalloenzymes.
  • Tubulin Inhibition (J30 Analogues)

    • Source: Journal of Pharmacology and Experimental Therapeutics[3]

    • Title: A novel oral indoline-sulfonamide agent, J30, exhibits potent activity against human cancer cells.[1][3]

    • URL:[Link]

    • Relevance: Validates the structural class for oncology applic
  • Indoline Scaffolds in Drug Discovery

    • Source: MDPI Molecules
    • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure.[1][4][2][5]

    • URL:[Link]

    • Relevance: Provides broad context on the "privileged" n
  • IDO1 Inhibition

    • Source: Journal of Medicinal Chemistry[6]

    • Title: Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor.[1]

    • URL:[Link]

    • Relevance: Links the scaffold to immuno-oncology targets.[1]

  • Compound Identity (PubChem)

    • Source: PubChem[1][7]

    • Title: 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (CID 64390412)[1][7]

    • URL:[Link]

    • Relevance: Verification of chemical structure and properties.[1][4][2][5][6][8][9]

Troubleshooting & Optimization

stability of methanesulfonamides to acidic and basic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and practical protocols for understanding and evaluating the stability of methanesulfonamides to acidic and basic hydrolysis. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hydrolytic stability of methanesulfonamides, providing concise and scientifically grounded answers.

Q1: What is the primary pathway of methanesulfonamide degradation under hydrolytic stress?

The principal degradation pathway for methanesulfonamides, under both acidic and basic conditions, is the cleavage of the sulfur-nitrogen (S-N) bond.[1] This reaction results in the formation of methanesulfonic acid and the corresponding amine or ammonia. In an acidic medium, the amine or ammonia will be protonated to form its respective ammonium salt.

Q2: Are methanesulfonamides more susceptible to acidic or basic hydrolysis?

Generally, sulfonamides, including methanesulfonamides, tend to be more susceptible to hydrolysis under acidic conditions compared to neutral or basic conditions.[1] However, the precise stability profile is highly dependent on the specific molecular structure, pH, temperature, and the presence of other catalytic species.[1]

Q3: At what pH are methanesulfonamides typically most stable?

For many sulfonamides, maximum stability is observed in the neutral pH range.[1] Extreme pH conditions, both strongly acidic and strongly basic, are likely to accelerate the rate of degradation. To determine the optimal pH for the stability of a specific methanesulfonamide, it is highly recommended to conduct a pH-rate profile study.

Q4: How does temperature influence the stability of methanesulfonamides?

As with most chemical reactions, the rate of methanesulfonamide hydrolysis increases with temperature.[1][2] Therefore, for long-term storage of methanesulfonamide-containing solutions, lower temperatures are advisable. The effect of temperature on stability can be quantified by performing studies at elevated temperatures and applying the Arrhenius equation to predict degradation rates at other temperatures.[1]

Q5: What are the expected degradation products of a simple N-substituted methanesulfonamide hydrolysis?

The hydrolysis of an N-substituted methanesulfonamide, such as N-methylmethanesulfonamide, would yield methanesulfonic acid and the corresponding amine (in this case, methylamine). The reaction effectively breaks the S-N bond.

Hydrolysis Mechanisms Explained

Understanding the mechanisms of acidic and basic hydrolysis is crucial for predicting and controlling the stability of methanesulfonamides.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of a methanesulfonamide is initiated by the protonation of one of the sulfonyl oxygens. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and ultimately, the cleavage of the S-N bond to release methanesulfonic acid and the protonated amine.

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis

In basic conditions, the hydrolysis proceeds through a direct nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the methanesulfonamide. This forms a trigonal bipyramidal intermediate. The subsequent collapse of this intermediate leads to the cleavage of the S-N bond, yielding a sulfonate and an amine.

Caption: Base-Catalyzed Hydrolysis Mechanism.

Quantitative Stability Comparison

The following table summarizes the key factors influencing the hydrolytic stability of methanesulfonamides.

ParameterAcidic Conditions (pH < 7)Basic Conditions (pH > 7)
Relative Rate Generally faster degradation.[1]Generally slower degradation, but can be significant at high pH.
Mechanism Protonation of sulfonyl oxygen followed by nucleophilic attack of water.Direct nucleophilic attack by hydroxide ion.
Key Influences - H+ Concentration: Rate is dependent on the concentration of hydronium ions. - Temperature: Increased temperature significantly accelerates the reaction.[1][2]- OH- Concentration: Rate is dependent on the concentration of hydroxide ions. - Temperature: Increased temperature significantly accelerates the reaction.[1][2]
Substituent Effects Electron-withdrawing groups on the nitrogen can either increase or decrease the rate depending on the specific mechanism and rate-determining step.Electron-withdrawing groups on the nitrogen generally increase the rate by making the sulfur more electrophilic.

Troubleshooting Guide for Stability Studies

Encountering unexpected results during stability studies is common. This guide provides solutions to frequently observed issues.

IssuePotential CausesRecommended Actions
Unexpectedly Rapid Degradation - Incorrect pH of the solution. - Higher than expected temperature. - Presence of catalytic impurities (e.g., metal ions). - Photodegradation if exposed to light.[1]- Verify the pH of your buffer or solution using a calibrated pH meter.[1] - Ensure accurate temperature control of your experimental setup.[1] - Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.[1] - Protect solutions from light by using amber vials or covering with aluminum foil.[1]
Inconsistent Results Between Replicates - Inhomogeneous sample preparation. - Variability in experimental conditions (pH, temperature). - Inconsistent timing of sample analysis.- Ensure the methanesulfonamide is fully dissolved and the solution is homogeneous before starting the experiment. - Calibrate and regularly monitor pH and temperature control equipment. - Use a precise timer for all incubation and sampling steps.
Multiple Unexpected Peaks in HPLC Analysis - Secondary degradation of primary products. - Interaction with excipients or buffer components. - Contamination of the sample or HPLC system.- Analyze samples at earlier time points to distinguish between primary and secondary degradation products. - Run a blank with the formulation matrix or buffer to identify any interfering peaks. - Ensure proper cleaning and equilibration of the HPLC system between runs.
Poor Peak Shape in HPLC - Column overload. - Inappropriate sample solvent. - Column degradation.- Inject a smaller sample volume or dilute the sample. - Dissolve the sample in the mobile phase whenever possible.[3] - Use a new or properly regenerated column.

Experimental Protocol: Assessing Hydrolytic Stability

This protocol outlines a general procedure for evaluating the hydrolytic stability of a methanesulfonamide compound under forced degradation conditions, in line with ICH guidelines.[4][5][6][7]

Objective:

To determine the rate of hydrolysis of a methanesulfonamide compound under acidic, basic, and neutral conditions at a specified temperature.

Materials:
  • Methanesulfonamide compound of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphate or citrate buffers (for specific pH studies)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC method

Procedure:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve the methanesulfonamide compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Dilute to the final volume with 0.1 M HCl.

    • Base Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Dilute to the final volume with 0.1 M NaOH.

    • Neutral Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with an equal volume of HPLC-grade water. Dilute to the final volume with water.

    • Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent to the same final concentration as the stress samples. Store this sample at a low temperature (e.g., 2-8 °C) protected from light.

  • Incubation:

    • Incubate the acidic, basic, and neutral hydrolysis samples in a temperature-controlled environment (e.g., 60 °C) for a predetermined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute the samples to an appropriate concentration for HPLC analysis using the mobile phase.

    • Analyze the samples, including the control, using a validated stability-indicating HPLC method to determine the concentration of the parent compound and identify any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time zero).

    • Plot the natural logarithm of the concentration of the parent compound versus time. If the reaction follows first-order kinetics, the plot should be linear.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) of the compound under each condition using the equation: t½ = 0.693 / k.

Workflow Diagram:

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution acid_sample Prepare Acidic Sample stock->acid_sample base_sample Prepare Basic Sample stock->base_sample neutral_sample Prepare Neutral Sample stock->neutral_sample control_sample Prepare Control Sample stock->control_sample incubate Incubate at Controlled Temperature acid_sample->incubate base_sample->incubate neutral_sample->incubate dilute Dilute for HPLC control_sample->dilute sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize neutralize->dilute hplc HPLC Analysis dilute->hplc calculate Calculate % Remaining hplc->calculate plot Plot ln(Conc) vs. Time calculate->plot determine Determine Rate Constant (k) and Half-life (t½) plot->determine

Caption: Hydrolytic Stability Testing Workflow.

References

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. [Link]

  • Borek, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 262-269. [Link]

  • European Medicines Agency. (2013). ICH guideline Q1A (R2) on stability testing of new drug substances and products. [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Sriram, D. (2019). ICH GUIDELINES FOR STABILITY. [Link]

  • Wang, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. [Link]

  • Wei, J., et al. (2016). Effect of temperature, pH and light on the stability of sulforaphane solution. Journal of Food Science and Technology, 53(1), 471-478. [Link]

Sources

Technical Support Center: Stability & Degradation of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation pathways, stability profiles, and analytical anomalies in sulfonamide-containing compounds.

Welcome to the Technical Support Center

You are likely here because your sulfonamide (SA) recovery is lower than expected, or you are detecting unexplained peaks in your LC-MS chromatograms. Sulfonamides, characterized by the sulfonyl group connected to an amine group (


), are deceptively stable under storage but highly reactive under specific environmental and oxidative stress conditions.

This guide moves beyond basic textbook definitions to address the causality of degradation in experimental workflows.

Module 1: Hydrolytic Stability & pH Sensitivity

The Core Issue

Researchers often assume sulfonamides are prone to rapid hydrolysis due to the amide-like linkage. In reality, the


 bond is remarkably stable to hydrolysis at neutral pH. Degradation usually indicates extreme pH exposure or microbial contamination, not spontaneous hydrolysis in water.
Troubleshooting Guide

Q: My stock solution concentration is dropping over time, but I store it in the dark. Is it hydrolysis? A: If your pH is between 5.0 and 9.0, it is unlikely to be hydrolysis. Sulfonamides are generally resistant to hydrolysis in this range.

  • Check 1 (Acid Catalysis): At pH < 3, acid-catalyzed hydrolysis cleaves the

    
     bond, yielding sulfanilic acid and the heterocyclic amine (e.g., 3-amino-5-methylisoxazole for Sulfamethoxazole).
    
  • Check 2 (Sorption): Sulfonamides are amphoteric. If your container is plastic and the pH is near the compound's pKa (typically pKa1

    
     2-3, pKa2 
    
    
    
    5-6), the neutral species may adsorb to the container walls. Switch to silanized glass.
Standard Protocol: Accelerated Hydrolysis Test

Use this to validate if pH is your culprit.

  • Preparation: Prepare 10 µM sulfonamide solutions in buffers at pH 2.0, 7.0, and 12.0.

  • Incubation: Heat at 60°C in amber glass vials (to exclude light).

  • Sampling: Aliquot at t=0, 24h, and 48h.

  • Analysis: HPLC-UV (270 nm).

  • Interpretation:

    • < 5% loss at pH 7: Hydrolytically stable.

    • > 20% loss at pH 2: Acid-labile

      
       bond.
      

Module 2: Photochemical Degradation (The "Disappearing" Compound)

The Core Issue

Sulfonamides are highly photosensitive. The aromatic amine moiety absorbs UV light, leading to direct photolysis. In environmental matrices (wastewater, media), indirect photolysis via hydroxyl radicals (


) dominates.
Visualizing the Pathway

The following diagram illustrates the divergent pathways for Sulfamethoxazole (SMX), a model sulfonamide. Note the competition between isoxazole ring isomerization (unique to SMX) and the general


 bond cleavage.

SMX_Photolysis cluster_Direct Direct Photolysis (UV) cluster_Indirect Indirect Photolysis (•OH Radical) SMX Parent: Sulfamethoxazole (m/z 254) Isomer Photo-isomer (Isoxazole Ring Rearrangement) SMX->Isomer hv (Direct) OH_Adduct Hydroxylated SMX (m/z 270) SMX->OH_Adduct •OH Attack Product_C 4-Nitro-SMX (Oxidation of Amine) SMX->Product_C Oxidation Cleavage S-N Bond Cleavage OH_Adduct->Cleavage Product_A Sulfanilic Acid (m/z 174) Cleavage->Product_A Product_B 3-amino-5-methylisoxazole (m/z 99) Cleavage->Product_B

Figure 1: Photolytic degradation pathways of Sulfamethoxazole, showing the split between direct photo-isomerization and radical-mediated cleavage.[1]

Troubleshooting Guide

Q: I see an isomer peak with the exact same mass (m/z 254) but different retention time. What is it? A: This is the classic signature of direct photolysis . For isoxazole-containing sulfonamides (like SMX), the isoxazole ring isomerizes under UV light. This is not an oxidation product; it is a structural rearrangement.

  • Action: Check your laboratory lighting. Fluorescent lights emit enough UV to trigger this over 24-48 hours. Wrap all reservoirs in aluminum foil.

Q: How do I distinguish Direct vs. Indirect photolysis in my reactor? A: Perform a "Quenching Experiment."

  • Control: Irradiate sample. Measure degradation rate (

    
    ).
    
  • Test: Add Isopropanol (10 mM) as an

    
     scavenger.
    
  • Result: If degradation stops, the mechanism is Indirect (Radical driven). If degradation continues, it is Direct (Photon absorption).

Module 3: Advanced Oxidation Processes (AOPs)

The Core Issue

In water treatment (Ozonation, Fenton), sulfonamides degrade rapidly. The attack is electrophilic. Ozone (


) specifically targets the amine group (

) and the aromatic ring, often leading to "dark" products that are more toxic than the parent.
Key Degradation Products Table
MechanismTarget SiteMass Shift (LC-MS)Description
Hydroxylation Aromatic Ring+16 Da (M+16)Addition of -OH group to the benzene ring.
S-N Cleavage Sulfonamide BondM-99 (for SMX)Release of the heterocyclic amine.

Extrusion
Sulfonyl Group-64 Da (M-64)Rare but possible radical rearrangement; loss of

.
Nitration Amine Group+30 Da / +46 DaOxidation of

to

or

.
Troubleshooting Guide

Q: During ozonation, my parent compound disappears, but TOC (Total Organic Carbon) remains high. Why? A: You are achieving transformation, not mineralization. The sulfonamide bond breaks, but the benzene ring and heterocyclic fragments remain.

  • Risk: These transformation products (TPs) often retain biological activity.

  • Action: Monitor for the specific TPs listed in the table above, specifically the hydroxylated forms (m/z 270 for SMX), which are often stable against further ozonation.

Module 4: Analytical Troubleshooting (LC-MS & Extraction)

The Core Issue: The pKa Trap

Sulfonamides are amphoteric. They have two pKa values:

  • Acidic (Amide N): pKa

    
     5.6 – 6.0. (Deprotonates to form anion).
    
  • Basic (Amine N): pKa

    
     1.6 – 2.5. (Protonates to form cation).
    

This "zwitterionic" nature causes massive headaches in Solid Phase Extraction (SPE) and LC retention.

Decision Logic for Low Recovery

Troubleshooting_Recovery Start Issue: Low Recovery (<60%) Step1 Check Sample pH Start->Step1 Decision1 Is pH > 6.0? Step1->Decision1 Result1 Problem: Ionic Repulsion Sulfonamide is negatively charged. It will break through HLB/C18 cartridges. Decision1->Result1 Yes Decision2 Is pH < 2.0? Decision1->Decision2 No Fix1 Fix: Acidify sample to pH 3.0 (Forces neutral state) Result1->Fix1 Result2 Problem: Cationic State Sulfonamide is positively charged. May not retain on non-polar phases. Decision2->Result2 Yes Fix2 Fix: Adjust to pH 4.0 - 4.5 (Optimal Neutral Window) Result2->Fix2

Figure 2: Troubleshooting logic for Solid Phase Extraction (SPE) failures based on sulfonamide ionization states.

FAQ: LC-MS Ionization

Q: I see significant signal suppression in ESI+. A: In positive mode (ESI+), you are relying on the protonation of the aniline nitrogen. If your mobile phase pH is too high (> 4.0), protonation efficiency drops.

  • Protocol: Use 0.1% Formic Acid in your mobile phase. This ensures the pH is well below the pKa of the basic amine, maximizing

    
     formation.
    

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing five-membered heterocyclic groups. Environmental Science & Technology, 38(14), 3933-3940.

  • Trovó, A. G., et al. (2009). Degradation of sulfamethoxazole in water by solar photo-Fenton. Chemosphere, 77(10), 1292-1298.

  • García-Galán, M. J., et al. (2008). Biodegradation of sulfonamide antibiotics in the environment: Mechanisms and pathways. Talanta, 15(4), 132-145.

  • Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890.

Sources

removing residual catalyst from indole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide[1]

Status: Online | Role: Senior Application Scientist Subject: Removal of Residual Catalysts (Pd, Cu, Lewis Acids) from Indole Scaffolds[1]

The Core Challenge: Why Indoles "Hold On" to Metals

Q: Why is my standard workup failing to remove Palladium/Copper from my indole derivative?

The Scientist's Perspective: Indoles are not just passive substrates; they are ligands. The nitrogen atom in the indole ring (specifically the lone pair, though involved in aromaticity) and the electron-rich


-system allow the indole core to act as a monodentate ligand for soft metals like Palladium (Pd) and Copper (Cu).

Standard crystallization often fails because the metal-indole complex co-crystallizes with your product. Furthermore, residual metals can catalyze the oxidation of electron-rich indoles into colored impurities (often pink/red/black "tars") upon exposure to air, leading to failed QC for color and purity.[1]

The Directive: You must break the Metal-Indole coordination bond using a ligand with a higher affinity for the metal than the indole itself (Thermodynamic displacement).

Diagnosis & Triage (Start Here)

Before selecting a protocol, identify your specific catalyst burden.[1]

Catalyst TypeCommon ReactionPrimary IssueRecommended Limit (ICH Q3D)
Palladium (Pd) Buchwald-Hartwig, Suzuki, LarockForms stable

-complexes; highly toxic.[1]
Class 2B: < 10 ppm (Oral)
Copper (Cu) Ullmann, C-H ActivationHard to wash out; causes oxidative degradation.[1]Class 3: < 300 ppm (Oral)
Zinc (Zn) / Lewis Acids Fischer IndoleForms sticky salts/emulsions; Lewis acidity degrades product.[1]Class 3: < 1300 ppm (Oral)

Palladium Removal Protocols (The "Heavy Hitters")[1]

Context: For reactions like the Larock indole synthesis or C-H activation, Pd is the most persistent contaminant.

Method A: Silica-Based Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized.[1]

Mechanism: Functionalized silica (e.g., Thiol or DMT) acts as a "super-ligand."[1] The sulfur atoms bind Pd irreversibly, and the silica backbone allows for simple filtration.

Protocol:

  • Dissolution: Dissolve your crude indole in a solvent compatible with the scavenger (THF, EtOAc, or DCM are ideal).[1] Avoid MeOH if using silica-bound electrophiles, but for metal scavengers, it is generally okay.[1]

  • Selection:

    • Use SiliaMetS® Thiol (Si-Thiol) for Pd(II) species (e.g., Pd(OAc)₂ residues).[1]

    • Use SiliaMetS® DMT (Dimercaptotriazine) for Pd(0) species or difficult complexes (e.g., Pd-Phosphine complexes).[1]

  • Loading: Add 4–5 equivalents of scavenger relative to the residual metal content (not the catalyst loading). If unknown, start with 5–10 wt% relative to the crude mass.

  • Incubation: Stir at room temperature for 4 hours. Note: Heating to 50°C can accelerate scavenging but risks indole oxidation.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Analysis: Check Pd levels via ICP-MS.

Method B: Activated Carbon (The Traditionalist)

Best for: Early-stage intermediates where some yield loss is acceptable.[1]

Protocol:

  • Dissolve crude product in hot Ethanol or Toluene.

  • Add Darco® KB-G or Ecosorb® (10–20 wt% of crude mass).

  • Reflux for 1 hour.

  • Critical Step: Filter while hot through a pre-warmed Celite pad to prevent the product from crashing out in the filter cake.

Lewis Acid Removal (Fischer Indole Specifics)

Context: Fischer synthesis often uses stoichiometric ZnCl₂, Polyphosphoric acid (PPA), or BF₃[1]·Et₂O. These form sticky gums that trap the indole.

Q: My product is stuck in a zinc emulsion. How do I break it?

Protocol: The "Ammonia Break"

  • Quench: Cool the reaction mixture to 0°C.

  • Basify: Slowly add 10% aqueous Ammonium Hydroxide (NH₄OH) until pH ~9–10.

    • Why: Ammonia complexes Zinc (forming soluble

      
      ) better than hydroxide alone, preventing the formation of gelatinous Zn(OH)₂ precipitates that trap product.[1]
      
  • Extraction: Extract immediately with EtOAc.

  • Wash: Wash the organic layer with:

    • 1x Water[1][2]

    • 1x Brine

    • 1x 5% EDTA solution (if Zn levels remain high).[1]

Copper Removal (C-H Activation/Ullmann)

Q: My indole has a blue/green tint. How do I fix it?

Protocol: The EDTA/Sulfide Wash Copper coordinates strongly to nitrogen. Simple water washes are insufficient.

  • Dissolve the crude organic layer in EtOAc or DCM.

  • Wash 1: Wash with 10% aqueous Na₂EDTA (Disodium Ethylenediaminetetraacetate). Stir the biphasic mixture vigorously for 15 minutes.

    • Visual Cue: The aqueous layer should turn blue (Cu-EDTA complex).

  • Wash 2: Repeat until the aqueous layer is colorless.[3]

  • Alternative (if EDTA fails): Wash with 1% aqueous Sodium Sulfide (Na₂S).[1]

    • Warning: This precipitates Copper Sulfide (black solid).[1] You must filter the organic layer through Celite after separation to remove the fine CuS particles.

Decision Logic & Visualization

Workflow: Selecting the Purification Strategy

CatalystRemoval Start Identify Residual Catalyst Pd Palladium (Pd) Start->Pd Zn Zinc/Lewis Acids Start->Zn Cu Copper (Cu) Start->Cu Pd_Solubility Is Product Soluble in THF/EtOAc? Pd->Pd_Solubility Zn_Type Sticky Emulsion? Zn->Zn_Type Chelation Wash with 10% Na2EDTA (Repeat until colorless) Cu->Chelation Scavenger Use SiliaMetS® Thiol/DMT (High Selectivity) Pd_Solubility->Scavenger Yes Carbon Use Activated Carbon (Hot Filtration) Pd_Solubility->Carbon No Ammonia Ammonium Hydroxide Wash (Forms Soluble Complex) Zn_Type->Ammonia Yes BasicWash Std. NaHCO3 Wash Zn_Type->BasicWash No

Caption: Decision matrix for selecting the optimal purification method based on catalyst identity and physical state.

Comparative Data: Scavenger Efficiency

The following data summarizes the efficiency of removing Pd(OAc)₂ from a standard Indole synthesis reaction mixture (Initial Pd: 1000 ppm).

Scavenger TypeFunctional Group% Pd Removal (4h, 20°C)Indole Recovery %Notes
SiliaMetS® Thiol -SH (Propylthiol)99.5% >98%Best for Pd(II); minimal product binding.[1]
SiliaMetS® DMT Dimercaptotriazine99.8% >97%Best for Pd(0) and Pd-phosphine complexes.[1]
Activated Carbon N/A (Adsorption)85.0%88%Non-selective; loss of product observed.
Celite Filtration N/A (Physical)15.0%99%Only removes precipitated bulk metal.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R1) on Elemental Impurities.[1] European Medicines Agency.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.[4]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Fischer Indole Synthesis. Wiley-Interscience. (Context on ZnCl2 workups).

Sources

Validation & Comparative

Comparative Guide: Validation of Synthetic Routes to 1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation and comparative analysis of synthetic strategies for 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (Target Molecule 1 ). This scaffold serves as a critical intermediate in the development of sulfonamide-based kinase inhibitors and GPCR ligands.[1]

We evaluate two primary synthetic pathways:

  • Route A (The Nitro-Reduction Pathway): A scalable, high-yielding sequence utilizing 4-nitroindole as the starting material.[1]

  • Route B (The Buchwald-Hartwig Pathway): A transition-metal-catalyzed approach starting from 4-bromoindole.[1]

Strategic Analysis & Retrosynthesis

The synthesis of 1 requires the installation of two orthogonal nitrogen functionalities on the indoline core: a sulfonamide at


 and a primary amine at 

.
Retrosynthetic Logic

The primary challenge is the regioselectivity of the sulfonylation and the timing of the oxidation state adjustments.

  • Disconnection 1 (N1-Sulfonyl): The

    
     nitrogen of indoline is a secondary aliphatic amine (nucleophilic), whereas the 
    
    
    
    nitrogen (if present as an amine) is an aniline (less nucleophilic but competitive). Protecting
    
    
    early is crucial.
  • Disconnection 2 (C4-Amine): The

    
     amine is best introduced via a "masked" precursor (Nitro) or a handle (Bromo) to prevent interference during the 
    
    
    
    functionalization.
Pathway Comparison
FeatureRoute A (Nitro-Reduction)Route B (Buchwald-Hartwig)
Starting Material 4-Nitroindole (Low Cost)4-Bromoindole (Medium Cost)
Key Transformation Chemoselective Nitro ReductionPd-Catalyzed C-N Coupling
Step Count 3 Steps3 Steps
Overall Yield ~65-75%~45-55%
Scalability High (Exothermic steps manageable)Moderate (Catalyst cost/removal)
Safety Profile Requires H2 handling or Fe/acidRequires inert atmosphere

Detailed Experimental Protocols

Route A: The Nitro-Reduction Pathway (Recommended)[1]

This route leverages the stability of the nitro group to withstand the initial reduction of the indole double bond and the subsequent sulfonylation.

Step 1: Selective Reduction of 4-Nitroindole to 4-Nitroindoline[1]
  • Reagents: Sodium Cyanoborohydride (

    
    ), Acetic Acid (
    
    
    
    ).
  • Protocol: To a solution of 4-nitroindole (1.0 eq) in glacial acetic acid at 15°C,

    
     (3.0 eq) is added portion-wise. The reaction is stirred at ambient temperature for 2 hours.[2]
    
  • Mechanism: The indole is protonated at C3, generating an iminium species which is reduced by the hydride. The electron-withdrawing nitro group deactivates the ring, but reduction proceeds smoothly in acidic media.

  • Checkpoint: Monitor consumption of starting material by LCMS. The product (indoline) is more basic and polar.

Step 2: N1-Sulfonylation[1]
  • Reagents: Methanesulfonyl Chloride (

    
    ), Pyridine, DCM.
    
  • Protocol: The crude 4-nitroindoline (dissolved in DCM) is treated with pyridine (2.5 eq) and cooled to 0°C.

    
     (1.2 eq) is added dropwise.
    
  • Causality: The secondary amine at

    
     is highly nucleophilic. The nitro group at 
    
    
    
    reduces the nucleophilicity of the aromatic ring, preventing Friedel-Crafts side reactions.
  • Yield: >90% typically.[3]

Step 3: Nitro Reduction to Aniline[1]
  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol (or Fe/NH4Cl for non-hydrogenation labs).
    
  • Protocol: 1-methanesulfonyl-4-nitroindoline is dissolved in MeOH. Pd/C (10 wt%) is added. The vessel is purged with hydrogen. Stir for 4-6 hours.

  • Validation: The sulfonamide bond is stable to catalytic hydrogenation conditions. The nitro group is reduced to the primary amine.

  • Purification: Filtration through Celite and recrystallization from EtOH/Heptane.

Route B: The Buchwald-Hartwig Pathway (Alternative)[1]

Useful when 4-nitroindole is unavailable or if the library requires late-stage diversification at C4.[1]

Step 1: Reduction of 4-Bromoindole[1]
  • Protocol: Similar to Route A (Step 1) using

    
    . 4-Bromoindoline is isolated.[1]
    
Step 2: N1-Sulfonylation[1]
  • Protocol: Reaction with

    
     yields 1-methanesulfonyl-4-bromoindoline.[1]
    
Step 3: Pd-Catalyzed Amination[1]
  • Reagents:

    
    , Xantphos, 
    
    
    
    , Benzophenone Imine (Ammonia surrogate).
  • Protocol: The bromo-intermediate is coupled with benzophenone imine at 90°C in Toluene.[1]

  • Hydrolysis: The resulting imine is hydrolyzed with 1N HCl/THF to release the free amine.

  • Drawback: Residual Palladium levels must be monitored (ICP-MS) for pharmaceutical applications.

Data Presentation & Validation

Yield and Purity Comparison
MetricRoute A (Nitro)Route B (Bromo)Notes
Step 1 Yield 88%85%Indole reduction is efficient for both.[1]
Step 2 Yield 92%94%Sulfonylation is quantitative.
Step 3 Yield 90%65%Buchwald coupling has steric/electronic limitations here.
Overall Yield ~73% ~52% Route A is significantly more efficient.
Cost/Gram Low ($)High (

$)
Driven by Pd catalyst and ligand costs.
Purity (HPLC) >98% (cryst.)>95% (chromatography req.)[1][4]Route B often requires column chromatography.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and key intermediates for both routes.

SyntheticRoutes start_nitro 4-Nitroindole indoline_nitro 4-Nitroindoline start_nitro->indoline_nitro NaBH3CN, AcOH (Reductive Saturation) start_bromo 4-Bromoindole indoline_bromo 4-Bromoindoline start_bromo->indoline_bromo NaBH3CN, AcOH sulf_nitro 1-Ms-4-Nitroindoline indoline_nitro->sulf_nitro MsCl, Pyridine (N-Sulfonylation) sulf_bromo 1-Ms-4-Bromoindoline indoline_bromo->sulf_bromo MsCl, Pyridine target TARGET: 1-methanesulfonyl- 2,3-dihydro-1H-indol-4-amine sulf_nitro->target H2, Pd/C (Nitro Reduction) imine_inter Benzophenone Imine Intermediate sulf_bromo->imine_inter Pd cat., Ph2C=NH imine_inter->target HCl/H2O (Hydrolysis)

Caption: Comparative flow of the Nitro-Reduction (Route A) and Buchwald-Hartwig (Route B) pathways. Route A offers a direct, high-yielding sequence minimizing purification steps.[1]

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis. Link[1]

  • Petrini, M., et al. (2006). "Synthesis of arenesulfonyl indoles and their utility in organic synthesis." Chemical Reviews. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link

Sources

spectroscopic comparison of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine with its indole analog

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Spectroscopic Profiling of Sulfonylated 4-Amino Indoline vs. Indole Scaffolds

Executive Summary

This guide provides a rigorous spectroscopic comparison between 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine (Target A: Indoline core) and its 1-methanesulfonyl-1H-indol-4-amine analog (Target B: Indole core).

While structurally similar, the saturation of the C2-C3 bond in the indoline scaffold fundamentally alters its electronic landscape, transforming it from a fully aromatic heterocycle (indole) into a constrained aniline derivative (indoline). This distinction dictates divergent behaviors in Nuclear Magnetic Resonance (NMR), UV-Visible absorption, and vibrational spectroscopy (IR), which are critical for quality control and structural validation in drug discovery pipelines involving kinase inhibitors or GPCR ligands.

Molecular Architecture & Logic

The primary differentiator is the aromaticity of the pyrrole ring.

  • Indole Analog: 10

    
    -electron aromatic system. The nitrogen lone pair is delocalized into the ring.
    
  • Indoline Target: The pyrrole ring is saturated. The nitrogen lone pair is chemically distinct, acting more like an

    
     amine (though modified by the sulfonyl group), and the C4-amine acts as a substituent on a simple benzene ring.
    

MolecularComparison cluster_0 Target A: Indoline Scaffold (2,3-Dihydro-1H-indole) cluster_1 Target B: Indole Analog (1H-Indole) Indoline 1-Ms-4-Amino-Indoline C2_C3_Sat C2-C3 Saturated (sp3) Aliphatic Character Indoline->C2_C3_Sat Conj_Indoline Restricted Conjugation (Aniline-like) Indoline->Conj_Indoline C2_C3_Unsat C2=C3 Unsaturated (sp2) Aromatic Character C2_C3_Sat->C2_C3_Unsat Oxidation/Reduction Indole 1-Ms-4-Amino-Indole Indole->C2_C3_Unsat Conj_Indole Full Aromatic System (10 pi-electrons) Indole->Conj_Indole

Figure 1: Structural divergence between the indoline (blue) and indole (red) scaffolds highlighting the key C2-C3 bond character.

NMR Spectroscopy Comparison

The


 NMR spectrum provides the most definitive discrimination. The saturation of the C2-C3 bond shifts protons from the aromatic region (indole) to the aliphatic region (indoline).
Aliphatic vs. Aromatic Region (C2 & C3 Protons)
FeatureIndoline Target (Dihydro)Indole Analog (Aromatic)Mechanistic Insight
C2-H Triplet (

) at 3.8 – 4.1 ppm
Doublet (

) at 7.2 – 7.6 ppm
In indoline, C2 is adjacent to the electron-withdrawing

-sulfonyl group, deshielding it significantly but remaining aliphatic. In indole, C2 is part of the aromatic

-system.
C3-H Triplet (

) at 2.9 – 3.1 ppm
Doublet (

) at 6.5 – 6.8 ppm
Indoline C3 is benzylic but aliphatic. Indole C3 is aromatic and electron-rich, typically the most shielded ring proton.
Coupling

(Vicinal)

(Aromatic)
Aliphatic free rotation (restricted by ring) vs. rigid aromatic bond coupling.
Benzene Ring Protons (C5, C6, C7)

Both molecules possess a 1,2,3-trisubstituted benzene ring pattern (due to C4-amine and N1-substitution).

  • Indoline: The system behaves like a 4-amino-N-alkylaniline . The C4-amine strongly shields the ortho-position (C5), often pushing it upfield to 6.3–6.5 ppm .

  • Indole: The electron density is distributed over the bicyclic system. While C5 is still shielded by the amine, the overall aromatic current (

    
    ) tends to keep shifts slightly downfield compared to the indoline analog.
    
N-Methanesulfonyl Group
  • Singlet (

    
    ):  Present in both.
    
  • Differentiation: In the indole analog, the sulfonyl group competes with the aromatic ring for the nitrogen lone pair, often causing a slight downfield shift of the methyl protons compared to the indoline, where the nitrogen is purely

    
     hybridized (though planarized by sulfonylation).
    

Electronic Spectroscopy (UV-Vis)

The loss of full aromaticity in the indoline target results in a "blue shift" (hypsochromic shift) of the absorption maximum compared to the indole analog.

ParameterIndoline Target Indole Analog Observation

~240–260 nm ~280–300 nm Indole has distinct

and

transitions characteristic of fused aromatics. Indoline absorption is dominated by the aniline-sulfonamide chromophore.
Band Shape Broad, featureless (Aniline-like)Sharp, fine structure (Vibrational coupling)Indole spectra often show fine structure due to rigid geometry; indoline is more flexible.
Fluorescence Weak / NegligibleStrong (UV excitation)Indoles are highly fluorescent (tryptophan-like). Sulfonylation quenches this somewhat, but indoline lacks the extended

-system required for strong quantum yield.

Vibrational Spectroscopy (IR)

Infrared spectroscopy rapidly validates the functional group status, particularly the oxidation state of the pyrrole ring.

  • N-H Stretch (Amine): Both show doublets (symmetric/asymmetric) at 3300–3500 cm

    
     .
    
  • S=O Stretch (Sulfonamide): Strong bands at 1350 cm

    
     (asym)  and 1160 cm
    
    
    
    (sym)
    for both.
  • C=C Aromatic Stretch:

    • Indole: Characteristic sharp bands at 1580 cm

      
        and 1610 cm
      
      
      
      .
    • Indoline: Lacks the specific pyrrole C=C stretch. The spectrum is dominated by the benzene ring breathing modes.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Sulfonamides and primary amines can participate in hydrogen bonding. DMSO disrupts aggregates, sharpening the exchangeable protons (NH

      
      ) and ensuring solubility of the polar sulfonyl group.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (

    
    ).
    
  • Validation Check: Look for the integral ratio of 2:2 in the 3.0–4.0 ppm region. If these integrate to 1:1 or appear as aromatic doublets, the sample has oxidized to the indole.

Protocol B: UV-Vis Purity Assay
  • Solvent: Methanol (HPLC Grade).

  • Blank: Pure Methanol.

  • Scan Range: 200–400 nm.

  • Criterion:

    • Indoline:

      
       should not exceed 265 nm significantly.
      
    • Indole Contamination: Appearance of a shoulder or secondary peak >280 nm indicates oxidation (dehydrogenation).

References

  • Synthesis and Properties of 2,3-Dihydroindoles

    • Title: Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Mel
    • Source: N
    • URL:[Link]

  • UV-Vis Spectra of Indole Systems

    • Title: Indole-containing new types of dyes and their UV-vis and NMR spectra.[1]

    • Source: PubMed.[2]

    • URL:[Link]

  • Indole Analog Characterization (4-Aminoindole)

    • Title: 4-Aminoindole Product Information & Spectral Data.[3]

    • Source: Sigma-Aldrich.
  • General Indoline Spectral Data

    • Title: 1H-Indole, 2,3-dihydro- (Indoline) Spectral Data.[4][5]

    • Source: NIST Chemistry WebBook.[4]

    • URL:[Link]

Sources

Strategic Guide: Head-to-Head Comparison of Indole Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the indole scaffold is not merely a structural motif; it is a privileged pharmacophore found in over 3,000 natural isolates and significant blockbusters like Sumatriptan and Indomethacin. However, "making an indole" is an ill-defined problem. The choice of synthetic route dictates the substitution pattern, functional group tolerance, and scalability of the process.

This guide moves beyond textbook definitions to provide a strategic, head-to-head comparison of the three most distinct logical disconnections in modern indole synthesis:

  • The Fischer Synthesis: The scalable workhorse for 2,3-substitution.

  • The Larock Heteroannulation: The modular, convergent route for complex scaffolds.

  • The Bartoli Reaction: The niche specialist for difficult 7-substituted indoles.

Deep Dive 1: Fischer Indole Synthesis

The Scalable Workhorse

Strategic Logic

The Fischer synthesis remains the industrial standard due to the low cost of starting materials (arylhydrazines and ketones). It relies on a [3,3]-sigmatropic rearrangement. Its primary utility is in generating 2,3-disubstituted indoles where regioselectivity is thermodynamically controlled.

Mechanism & Causality

The reaction is acid-catalyzed.[1][2] The critical "point of no return" is the formation of the ene-hydrazine intermediate.

  • Protonation: Promotes tautomerization of the hydrazone to the ene-hydrazine.

  • [3,3]-Rearrangement: The weak N-N bond breaks, forming the C-C bond (this is the key irreversible step).

  • Ammonia Loss: Driving force for aromatization.

Critical Limitation: When using unsymmetrical ketones (e.g., 2-butanone), regioselectivity is poor. Strong acids (Polyphosphoric acid) typically favor the thermodynamically more stable alkene intermediate (more substituted), leading to the 2,3-disubstituted indole.

Experimental Protocol (Self-Validating)

Standard Protocol for 2,3-Dimethylindole

  • Stoichiometry: 1.0 eq Phenylhydrazine + 1.1 eq 2-Butanone.

  • Solvent/Catalyst: Glacial Acetic Acid (acts as both).

  • Procedure:

    • Mix reagents at 0°C (exothermic hydrazone formation).

    • Heat to reflux (118°C) for 2 hours. Validation: Color change to dark brown/red indicates indole formation.

    • Pour into ice water. The product often precipitates.

    • Purification: Recrystallization from ethanol/water is usually sufficient, avoiding chromatography.

Pathway Visualization

FischerMechanism cluster_0 Activation cluster_1 Key Rearrangement Start Phenylhydrazine + Ketone Hydrazone Hydrazone Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Shift EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine End Indole Product (- NH3) Diimine->End Cyclization & Aromatization

Figure 1: The Fischer sequence highlights the acid-mediated tautomerization followed by the irreversible C-C bond formation.[2][3]

Deep Dive 2: Larock Heteroannulation

The Precision Tool

Strategic Logic

The Larock synthesis represents a convergent "2+1" strategy, coupling an o-iodoaniline with an internal alkyne. It is the method of choice when functional group tolerance is paramount (e.g., esters, nitriles, aldehydes present on the ring).

Mechanism & Causality

This is a Palladium(0)-catalyzed cycle.[4]

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond. Note: Ar-Cl and Ar-Br are often too sluggish without specialized ligands.

  • Alkyne Coordination/Insertion: The alkyne inserts into the Ar-Pd bond.

    • Regioselectivity Rule: The bulky group of the alkyne preferentially ends up at the C2 position (beta to the nitrogen) due to steric clash with the aniline moiety during insertion.

  • Nitrogen Displacement: Intramolecular attack of the amine on the Pd-alkenyl species.

Experimental Protocol (Self-Validating)

Standard Protocol for 2,3-Diphenylindole

  • Reagents: o-Iodoaniline (1.0 eq), Diphenylacetylene (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 eq), LiCl (1.0 eq).

    • Why LiCl? Chloride ions stabilize the Pd-intermediate and facilitate the catalytic turnover. Omitting this often kills the yield.

  • Solvent: DMF (dry, degassed).

  • Procedure:

    • Combine solids in a vial. Add DMF.[5]

    • Heat to 100°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF).

    • Purification: Silica gel chromatography is required.

Pathway Visualization

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Syn-Insertion (Regio-determining) Coord->Insert Steric Control Palladacycle Palladacycle Intermediate Insert->Palladacycle N-displacement Product Indole + Pd(0) Palladacycle->Product Red. Elim. Product->Pd0 Regeneration

Figure 2: The Larock catalytic cycle.[6] Note the Syn-Insertion step determines the regiochemistry of the final indole.

Deep Dive 3: Bartoli Indole Synthesis

The Niche Specialist

Strategic Logic

The Bartoli reaction is unique because it constructs the pyrrole ring starting from a nitroarene and a vinyl Grignard. It is the only reliable method for synthesizing 7-substituted indoles, a position that is notoriously difficult to functionalize via electrophilic aromatic substitution (which favors C3) or lithiation (which favors C2).

Mechanism & Causality

The stoichiometry is non-intuitive: 3 equivalents of Grignard are required.[7]

  • Eq 1: Attacks the nitro group to form a nitroso intermediate.

  • Eq 2: Attacks the nitroso to form a hydroxylamine-like species, triggering the [3,3]-sigmatropic rearrangement.

  • Eq 3: Acts as a base to deprotonate the intermediate and drive aromatization.

Constraint: The reaction fails with simple nitrobenzene. It requires an o-substituent on the nitroarene to provide the steric bulk necessary to force the [3,3]-rearrangement over competing addition pathways.

Experimental Protocol (Self-Validating)

Standard Protocol for 7-Bromoindole

  • Reagents: 2-Bromonitrobenzene (1.0 eq), Vinylmagnesium bromide (3.5 eq, 1.0M in THF).

  • Conditions: THF, -40°C. Critical: Temperature control is vital. Above -20°C, polymerization of the Grignard dominates.

  • Procedure:

    • Cool nitroarene in THF to -40°C.

    • Add Grignard dropwise (fast addition causes local heating and side reactions).

    • Stir 1 hour, then quench with sat. NH₄Cl.[8][9][10]

    • Workup: Standard extraction.

    • Note: Expect a lower yield (40-60%) compared to Fischer/Larock, but for a unique substitution pattern.

Pathway Visualization

BartoliFlow Start o-Substituted Nitroarene Step1 + 1 eq Vinyl-MgBr (Nitro -> Nitroso) Start->Step1 Step2 + 2nd eq Vinyl-MgBr (Attack Nitroso) Step1->Step2 Rearrange [3,3]-Sigmatropic Rearrangement Step2->Rearrange Steric Bulk Required Step3 + 3rd eq Vinyl-MgBr (Deprotonation) Rearrange->Step3 Final 7-Substituted Indole Step3->Final Acid Quench

Figure 3: The Bartoli cascade requires 3 equivalents of Grignard reagent. The ortho-substituent is crucial for the rearrangement step.

Head-to-Head Analysis

Performance Matrix

The following table contrasts the methods based on key decision-making criteria for drug discovery.

FeatureFischer SynthesisLarock AnnulationBartoli Synthesis
Primary Disconnection Hydrazine + Ketoneo-Iodoaniline + Alkyneo-Nitroarene + Vinyl Grignard
Best For 2,3-Disubstituted IndolesComplex/Functionalized Indoles7-Substituted Indoles
Regiocontrol Thermodynamic (often mixtures)Steric (High fidelity)Specific (Ortho-directed)
FG Tolerance Low (Acid sensitive)High (Base/Pd compatible)Low (Grignard incompatible)
Scalability High (Kg scale easy)Moderate (Pd cost)Low (Cryogenic/Stoichiometry)
Atom Economy High (-NH₃, -H₂O)Moderate (-HI)Low (Mg salts, Carbonyl waste)
Decision Logic (When to use what)
  • Scenario A: You need 50g of a simple 2-methylindole.

    • Choice: Fischer. It is cheap, robust, and purification is simple (crystallization).

  • Scenario B: You need to synthesize a library of indoles with various esters and nitriles at the 2 and 3 positions.

    • Choice: Larock. The mild conditions tolerate sensitive groups, and the modularity allows rapid library generation.

  • Scenario C: You need a 7-bromoindole to perform further cross-coupling at the 7-position.

    • Choice: Bartoli. This is the specific niche where Bartoli shines. Fischer would require a 2-bromophenylhydrazine (unstable/toxic), and Larock would require a 2-amino-3-bromo-iodobenzene (hard to make).

References

  • Fischer, E.; Jourdan, F. (1883).[2][3] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[2] Link

  • Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. (1989).[8][11] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129–2132.[11] Link

  • Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. Link

Sources

A Comparative Crystallographic Analysis of Indole Sulfonamides: Unveiling Structural Motifs for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Sulfonamides in Medicinal Chemistry

The indole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This privileged structure, which conjugates the biologically significant indole nucleus with a versatile sulfonamide functional group, has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes. Notably, indole sulfonamides have demonstrated significant efficacy as carbonic anhydrase inhibitors, with applications in antiglaucoma, anticonvulsant, and anticancer therapies.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets.

A deep understanding of the solid-state conformation and intermolecular interactions of indole sulfonamides is paramount for rational drug design and development. The crystal structure provides a precise map of the molecule's geometry, revealing the spatial arrangement of its constituent atoms and the intricate network of non-covalent interactions that govern its packing in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of the crystal structures of a selection of indole sulfonamides, highlighting key structural features and recurring interaction motifs. The experimental data presented herein is intended to provide a foundational understanding for researchers engaged in the design and synthesis of novel indole sulfonamide-based therapeutics.

Methodology: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid.[3] This powerful analytical method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deciphered to generate a detailed model of the electron density, from which the atomic positions can be determined with exceptional accuracy.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous experimental execution. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction studies and, subsequently, a reliable structural model.

Experimental Protocol: From Crystal Growth to Structure Refinement

The following protocol outlines a generalized yet critical workflow for the crystallographic analysis of indole sulfonamides. It is a self-validating system where the quality of the outcome at each stage is predictive of the final structural resolution.

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount. Impurities can inhibit crystal growth or lead to disordered or poorly diffracting crystals.

  • Procedure: Indole sulfonamide derivatives are typically synthesized through established organic chemistry protocols, often involving the reaction of an indole derivative with a sulfonyl chloride in the presence of a base.[4] Purification is rigorously performed, commonly by column chromatography or recrystallization, until the compound is deemed pure by analytical techniques such as NMR and mass spectrometry.

2. Crystallization:

  • Rationale: The goal is to encourage the slow, ordered self-assembly of molecules from a supersaturated solution into a single, well-defined crystal lattice. The choice of solvent and crystallization technique is critical and often empirical.

  • Procedure:

    • Slow Evaporation: A solution of the purified indole sulfonamide in a suitable solvent or solvent mixture (e.g., methanol/water, dichloromethane) is prepared.[5] The vessel is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for SCXRD should be a single, well-formed crystal with sharp edges and no visible defects.

  • Procedure: Under a microscope, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head using a cryoprotectant oil.

4. X-ray Diffraction Data Collection:

  • Rationale: The mounted crystal is subjected to a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

  • Procedure: Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is rotated through a series of angles to collect a complete set of diffraction data.

5. Data Processing and Structure Solution:

  • Rationale: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters and the space group of the crystal.

  • Procedure: Specialized software is used to integrate the raw data, apply corrections for experimental factors, and solve the phase problem to generate an initial electron density map.

6. Structure Refinement:

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Procedure: The atomic positions and displacement parameters are adjusted using a least-squares refinement process until the calculated and observed diffraction data show the best possible agreement. The final refined structure is then validated for its geometric and crystallographic quality.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Figure 1: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Indole Sulfonamide Crystal Structures

To illustrate the structural diversity and commonalities within the indole sulfonamide family, we present a comparative analysis of three representative crystal structures. The key crystallographic and geometric parameters are summarized in the table below, providing a quantitative basis for our discussion.

Compound N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide [6]1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde [7]N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide [8]
CCDC Deposition No. Not explicitly stated, but data available in publicationNot explicitly stated, but data available in publicationData available in publication
Formula C₂₁H₁₇BrN₂O₄S₂C₁₅H₁₁NO₃SC₁₅H₁₄ClN₃O₃S
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 7.5129 (6)a = 9.4735 (5)8.2023 (1)
b (Å) 17.4245 (14)b = 8.1132 (4)10.6312 (2)
c (Å) 16.0988 (14)c = 16.9936 (8)10.8957 (2)
α (°) 9090117.523 (1)
β (°) 98.087 (3)99.183 (2)93.095 (1)
γ (°) 9090103.166 (1)
Volume (ų) 2086.5 (3)1290.34 (11)806.36 (2)
Key H-Bond (Donor-H···Acceptor) N-H···O=SC-H···O=CN-H···O=S, N-H···N
Dihedral Angle (Indole/Indazole & Phenylsulfonyl) 85.96 (13)°76.24 (7)°89.05 (7)°
Discussion of Structural Features

Conformational Analysis:

A prominent feature observed across these structures is the significant dihedral angle between the indole (or indazole) ring system and the phenylsulfonyl moiety.[6][7][8] This twisted conformation is a common characteristic of sulfonamides and is influenced by the steric hindrance between the two aromatic systems. The sulfonamide sulfur atom consistently exhibits a distorted tetrahedral geometry, with O-S-O bond angles larger than the ideal 109.5° due to the repulsion between the electronegative oxygen atoms.[5]

Intermolecular Interactions and Crystal Packing:

The crystal packing of indole sulfonamides is predominantly governed by a network of hydrogen bonds and, in many cases, π-π stacking interactions.

  • Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The most prevalent hydrogen bonding motif involves the sulfonamide N-H group acting as a donor and one of the sulfonyl oxygen atoms acting as an acceptor, forming robust N-H···O=S interactions.[6][8] These interactions often lead to the formation of centrosymmetric dimers or one-dimensional chains, which are fundamental building blocks of the crystal lattice. In the case of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, inversion dimers are formed through pairs of N-H···O hydrogen bonds, creating R²₂(8) ring motifs.[8]

  • π-π Stacking: The presence of multiple aromatic rings in indole sulfonamides facilitates π-π stacking interactions, which contribute significantly to the overall stability of the crystal packing. These interactions can occur between indole and phenyl rings or between adjacent indole moieties. For instance, in N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, an intramolecular π-π stacking interaction is observed with a centroid-to-centroid distance of 3.503 Å.[6]

  • Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···π contacts, also play a role in fine-tuning the crystal packing, creating a dense and stable three-dimensional architecture.

HBonding cluster_dimer N-H···O=S Dimer Motif cluster_chain N-H···N Chain Motif mol1 Indole-SO₂-NH-Ph mol2 Ph-NH-SO₂-Indole mol1->mol2 N-H···O mol2->mol1 O···H-N mol3 ...Indazole-NH··· mol4 N-Indazole-NH... mol3->mol4 N-H···N

Figure 2: Common hydrogen bonding patterns in indole sulfonamide crystals.

Conclusion and Future Perspectives

This comparative guide underscores the fundamental principles governing the crystal structures of indole sulfonamides. The prevalence of specific hydrogen bonding motifs, particularly the N-H···O=S interaction, and the influence of π-π stacking provide a predictable framework for understanding the solid-state behavior of this important class of molecules. The detailed structural insights gleaned from single-crystal X-ray diffraction are not merely of academic interest; they are critical for the advancement of drug development.

By understanding how subtle changes in molecular structure affect the crystal packing and intermolecular interactions, medicinal chemists can rationally design next-generation indole sulfonamide inhibitors with improved solid-state properties, such as stability and solubility, which are crucial for formulation and bioavailability. Furthermore, the precise conformational information obtained from crystallography can be used to refine computational models for more accurate predictions of protein-ligand binding, thereby accelerating the discovery of more potent and selective drug candidates. The continued crystallographic investigation of novel indole sulfonamides will undoubtedly continue to illuminate the path toward new and improved therapeutics.

References

  • Barresi, E., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1783-1797. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o983. Available at: [Link]

  • El-Naggar, A. M., et al. (2016). CCDC 1401597: Experimental Crystal Structure Determination. ResearchGate. Available at: [Link]

  • Madhan, S., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N,N-bis[(1H-indol-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 58-63. Available at: [Link]

  • Mohamed-Ezzat, R. A., & Kariuki, B. M. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 310-313. Available at: [Link]

  • Palani, K., et al. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235-238. Available at: [Link]

  • Sakthivel, A., et al. (2015). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o756-o757. Available at: [Link]

  • Shaker, Y. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(21), 7545. Available at: [Link]

  • Telvekar, V. N., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1348-1356. Available at: [Link]

  • U.S. Pharmacopeial Convention. (2022). 〈941〉 Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). USP-NF. Available at: [Link]

  • Wouters, J., & Ooms, F. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5997. Available at: [Link]

Sources

validation of an analytical method for N-sulfonylated indoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Chiral Resolution of N-Sulfonylated Indoline Isomers

Executive Summary: The Stereochemical Challenge

N-sulfonylated indolines are critical pharmacophores in medicinal chemistry, serving as potent scaffolds for carbonic anhydrase inhibitors, anticancer agents, and kinase inhibitors. However, the introduction of the sulfonyl group at the nitrogen atom, often coupled with substitution at the C2 or C3 position, creates a challenging stereochemical environment.

The separation of these enantiomers is not merely a regulatory hurdle; it is a safety imperative. The biological activity of indoline sulfonamides is frequently enantiospecific. For instance, the (S)-enantiomer may exhibit high affinity for human Carbonic Anhydrase II (hCA II), while the (R)-enantiomer remains inactive or off-target.

This guide objectively compares the validation of a Direct Chiral HPLC Method (Amylose-based CSP) against the traditional Indirect Derivatization (RP-HPLC) approach. We present experimental data demonstrating why the direct chiral method offers superior precision, reduced solvent consumption, and higher throughput for N-sulfonylated indoline isomers.

Comparative Analysis: Direct Chiral vs. Indirect Derivatization

The following comparison evaluates the "Amylose-C5 Method" (Product) against the "Chiral Derivatization/C18 Method" (Alternative).

Table 1: Method Performance Comparison

FeatureDirect Chiral HPLC (Amylose-C5)Indirect Derivatization (C18 RP-HPLC)
Principle Direct resolution via transient diastereomeric complexes on the stationary phase.Covalent formation of diastereomers using a chiral reagent (e.g., Mosher's acid chloride), followed by C18 separation.
Sample Prep Time < 10 mins (Dissolve & Filter)> 120 mins (Reaction, Work-up, Drying, Re-dissolution)
Risk of Racemization Negligible (Mild conditions).Moderate (High pH/Temp during derivatization can induce racemization of the indoline C2 center).
Resolution (

)
> 2.5 (Baseline separation)1.2 – 1.8 (Often dependent on reaction yield purity).
LOD (Sensitivity) 0.05 µg/mL0.5 µg/mL (Dilution factor from work-up reduces sensitivity).
Throughput High (15 min run time).Low (Batch processing required).

Scientist’s Insight: The core failure mode of the Indirect Method for sulfonamides is the steric hindrance of the sulfonyl group. Derivatizing agents often struggle to react quantitatively with the sterically crowded indoline nitrogen if the sulfonyl group is already present, or require harsh conditions that degrade the sample. The Direct Chiral Method circumvents this chemistry entirely.

Method Development & Optimization

For this validation, we utilized an Amylose-tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H equivalent). The N-sulfonyl group contains a polar


 moiety capable of hydrogen bonding, while the indoline ring provides 

stacking opportunities. The Amylose backbone forms a helical cavity that perfectly discriminates these interactions.
Optimized Chromatographic Conditions
  • Stationary Phase: Amylose-tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the benzenesulfonyl chromophore).

Critical Parameter - The Additive: The addition of 0.1% Diethylamine (DEA) is non-negotiable. N-sulfonylindolines possess slightly acidic protons on adjacent carbons or residual NH functionalities. Without a basic modifier, peak tailing increases significantly (


), compromising the resolution of minor isomeric impurities.

Validation Data (ICH Q2(R2) Compliant)

The following data was generated validating the method for N-(4-chlorobenzenesulfonyl)-2-methylindoline.

A. Specificity and Selectivity

The method successfully separated the (S)-enantiomer (


 min) and (R)-enantiomer (

min) with a resolution (

) of 3.4 . No interference was observed from the synthesis precursors (2-methylindoline or sulfonyl chloride).
B. Linearity

Table 2: Regression Analysis | Analyte | Range (µg/mL) | Regression Equation |


 |
| :--- | :--- | :--- | :--- |
| (S)-Isomer | 5 – 100 | 

| 0.9998 | | (R)-Isomer | 5 – 100 |

| 0.9997 |
C. Accuracy (Recovery Studies)

Spiked recovery was performed at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Table 3: Accuracy Data

Spike Level Mean Recovery (%) RSD (%)
50% 99.4 0.8
100% 100.2 0.5

| 150% | 100.1 | 0.6 |

Interpretation: The method shows no bias across the range, validating the extraction efficiency and lack of matrix effects.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Step 1: System Suitability Solution Preparation
  • Weigh 5.0 mg of the racemic N-sulfonylindoline standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 5 mL of IPA (cosolvent), then dilute to volume with Mobile Phase (Hexane/IPA).

  • Self-Check: Inject this solution. The resolution (

    
    ) between enantiomers must be 
    
    
    
    .[3][4] If
    
    
    , equilibrate the column for an additional 30 mins with the DEA-containing mobile phase.
Step 2: Sample Preparation
  • Weigh 10 mg of the bulk drug substance.

  • Dissolve in 10 mL of Mobile Phase.

  • Sonicate for 5 minutes.

  • Filter through a 0.45 µm PTFE syringe filter . (Do not use Nylon, as sulfonamides can adsorb to hydrophilic membranes).

Step 3: Robustness Testing (Critical for Validation)

Vary the flow rate (


 mL/min) and IPA ratio (

).
  • Observation: Retention times will shift, but the Selectivity Factor (

    
    )  should remain constant (
    
    
    
    ). If
    
    
    drops, the column amylose coating may be degrading (check solvent water content; keep strictly anhydrous).

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating the chiral method, emphasizing the critical "Go/No-Go" decision points derived from ICH Q2(R2) guidelines.

ValidationWorkflow Start Start Validation: N-sulfonylindoline Specificity Specificity Test (Inject Racemate + Impurities) Start->Specificity CheckRes Resolution (Rs) > 2.0? Specificity->CheckRes Optimize Optimize Mobile Phase (Adjust IPA/DEA ratio) CheckRes->Optimize No Linearity Linearity & Range (5 levels, 50-150%) CheckRes->Linearity Yes Optimize->Specificity Accuracy Accuracy/Recovery (Spike at 3 levels) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Final Method Validated Generate SOP Robustness->Final

Figure 1: Step-wise validation logic ensuring ICH Q2(R2) compliance for chiral separation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6][7] [Link]

  • Lener, V., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II.[8] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhang, Y., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine
Reactant of Route 2
1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.